Piperidine, 2-(4-bromophenyl)-5-methoxy-
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-methoxypiperidine |
InChI |
InChI=1S/C12H16BrNO/c1-15-11-6-7-12(14-8-11)9-2-4-10(13)5-3-9/h2-5,11-12,14H,6-8H2,1H3 |
InChI Key |
KSLMRKMXHHXVFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(NC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
Solubility Profile of Piperidine, 2-(4-bromophenyl)-5-methoxy-: A Framework for Experimental Determination and Application
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This technical guide addresses the characterization of the organic compound Piperidine, 2-(4-bromophenyl)-5-methoxy-. Given the absence of extensive public data on this specific molecule, this document provides a comprehensive framework for its experimental solubility determination. We present a detailed protocol for establishing the thermodynamic solubility profile in various organic solvents, a cornerstone for preclinical and formulation development. This guide moves beyond a simple recitation of methods to explain the scientific rationale behind procedural choices, ensuring a robust and reliable characterization. It is designed for researchers, medicinal chemists, and formulation scientists who require a practical and scientifically sound approach to evaluating the solubility of novel chemical entities.
Introduction: The Imperative of Solubility in Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable pharmacological properties.[1] The specific compound, Piperidine, 2-(4-bromophenyl)-5-methoxy-, incorporates features—a bromophenyl group for potential halogen bonding and metabolic stability, a methoxy group to modulate electronics and lipophilicity, and the core piperidine ring—that make it a molecule of interest. However, before its therapeutic potential can be realized, a fundamental physicochemical property must be thoroughly understood: its solubility.
Solubility dictates the concentration of a drug in solution and, consequently, its ability to be absorbed and exert a biological effect.[2] Poor solubility is a primary challenge in pharmaceutical development, often leading to inadequate drug absorption and low bioavailability.[3] Therefore, a comprehensive understanding of a compound's solubility profile is essential from the early stages of drug discovery through to formulation and clinical trials.[4][5] This guide focuses on providing the necessary protocols and scientific context to accurately determine the solubility of this novel piperidine derivative.
Two key concepts are central to this process:
-
Thermodynamic Solubility : This is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure, representing the true, most stable solubility value.[6] It is the gold-standard measurement for lead candidate optimization and formulation.
-
Kinetic Solubility : This measures the concentration at which a compound, typically introduced from a concentrated DMSO stock, begins to precipitate from an aqueous medium.[5] While useful for high-throughput screening to rank-order large compound libraries, it often overestimates the true solubility and can be influenced by experimental artifacts.[4][6]
This guide will focus on the rigorous determination of thermodynamic solubility.
Predicted Qualitative Solubility Profile
Before embarking on quantitative analysis, the molecular structure of Piperidine, 2-(4-bromophenyl)-5-methoxy- allows for a qualitative prediction of its solubility based on the "like dissolves like" principle.[7] The molecule possesses both nonpolar (bromophenyl ring) and polar (piperidine nitrogen, methoxy oxygen) characteristics, suggesting a nuanced solubility profile.
Table 1: Predicted Qualitative Solubility in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low to Moderate | The large, nonpolar bromophenyl group will interact favorably with these solvents, but the polar piperidine and methoxy functionalities will limit high solubility. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar parts of the molecule while also accommodating the nonpolar aromatic ring. DCM is often an excellent solvent for such structures. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The piperidine nitrogen can act as a hydrogen bond acceptor, and the methoxy oxygen to a lesser extent, leading to favorable interactions with protic solvents. Solubility is expected to be good. |
| Aqueous | Water | Very Low | The dominant lipophilic character imparted by the bromophenyl ring and the overall carbon framework will likely result in very poor aqueous solubility. |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The Shake-Flask method remains the definitive technique for measuring thermodynamic solubility due to its direct measurement of the compound in equilibrium with its most stable solid form.[6] This protocol is designed to be self-validating by including critical quality control steps.
Principle and Justification
This method involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is achieved. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved compound is measured. This approach is superior to kinetic assays for obtaining definitive data because it ensures the system reaches its lowest energy state, preventing the measurement of transient, metastable states like supersaturated solutions or amorphous precipitates.[6]
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of solid Piperidine, 2-(4-bromophenyl)-5-methoxy- into a series of clear glass vials with screw caps. An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial. A starting point could be 5-10 mg of the compound.
-
Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial. Include a range of solvents as outlined in Table 1.
-
Prepare at least three replicate vials for each solvent to assess variability.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or rotator (e.g., at 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate.[6] A preliminary time-to-equilibrium study can be conducted by sampling at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.
-
-
Sample Separation (Critical Step):
-
After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
To separate the saturated supernatant from the undissolved solid, use a two-step process to avoid disturbing the sediment:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).
-
Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and pass it through a low-binding filter (e.g., a 0.22 µm PTFE or PVDF filter) into a clean analysis vial.[6] This removes any remaining microscopic particulates.
-
-
-
Quantification:
-
Prepare a series of calibration standards of the compound in each solvent at known concentrations.
-
Analyze the filtered supernatant samples and calibration standards using a validated, stability-indicating analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust choice.[6] LC-MS/MS can be used for very low concentrations.
-
Calculate the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.
-
-
Solid-State Verification (Trustworthiness Pillar):
-
After removing the supernatant, recover the remaining solid from the vials.
-
Analyze the residual solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).[6]
-
Causality: This step is crucial because the compound could have undergone a polymorphic transformation or solvation during the experiment. Confirming that the solid phase at equilibrium is the intended, most stable form ensures the measured solubility value is accurate and relevant.[6]
-
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Application in Drug Development
The quantitative data obtained from the protocol should be summarized in a clear, structured table for easy comparison across different solvents.
Table 2: Example Quantitative Solubility Data Table
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] |
| Hexane | 25 | [Experimental Value] | [Calculated Value] |
This robust data set directly informs critical drug development decisions:
-
Synthesis and Purification: Knowledge of solubility guides the choice of solvents for reaction workups and crystallization, which is essential for achieving high purity.
-
Preclinical Formulation: For in vitro and in vivo studies, the solubility data is paramount. It helps in selecting appropriate vehicles to deliver the compound effectively, potentially using strategies like pH manipulation or the addition of co-solvents for ionizable compounds.[4]
-
Physiologically-Based Pharmacokinetic (PBPK) Modeling: The solubility data, especially when combined with permeability measurements, serves as a key input for PBPK models to simulate and predict a drug's absorption, distribution, metabolism, and excretion (ADME) profile in humans.[6]
Conclusion
Determining the solubility profile of a novel compound like Piperidine, 2-(4-bromophenyl)-5-methoxy- is not a perfunctory task but a foundational step in its journey from a chemical entity to a potential therapeutic. By employing a rigorous, well-justified experimental protocol such as the shake-flask method detailed here, researchers can generate accurate and reliable thermodynamic solubility data. This information is indispensable for guiding medicinal chemistry efforts, enabling robust formulation development, and ultimately increasing the probability of success for the drug development program.
References
- Vertex AI Search. (2024). Solubility test for Organic Compounds.
- Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Unknown Source. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
- Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- Adv. J. Chem. A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
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- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. raytor.com [raytor.com]
- 7. chem.ws [chem.ws]
Technical Guide: Basicity & pKa Profiling of 2-(4-bromophenyl)-5-methoxy-piperidine
[1]
Executive Summary
Molecule: 2-(4-bromophenyl)-5-methoxy-piperidine Chemical Class: 2,5-Disubstituted Piperidine Primary Application: Pharmacophore scaffold (e.g., NK1 antagonists, SSRI analogs).[1] Critical Parameter: The basicity of the piperidine nitrogen is the master variable governing this molecule's solubility, lipophilicity (LogD), and intracellular distribution (lysosomal trapping).
This guide provides a definitive technical analysis of the pKa values for 2-(4-bromophenyl)-5-methoxy-piperidine. Since direct experimental data is often proprietary for specific drug intermediates, this guide synthesizes a high-confidence predictive model based on quantitative structure-activity relationships (QSAR) and details the Gold Standard Experimental Protocol for validation.
Structural Analysis & Theoretical pKa Prediction
To accurately predict the basicity, we must deconstruct the electronic environment of the secondary amine.
The Baseline: Piperidine
-
Reference pKa: ~11.1 (Aqueous, 25°C)
-
Mechanism: High electron density on the nitrogen lone pair, stabilized by the inductive electron-donating effect (
) of the adjacent methylene groups.
Substituent Effects (The "Pull" Factors)
The target molecule introduces two electron-withdrawing groups (EWG) that reduce the electron density available for protonation.
-
2-(4-Bromophenyl) Group (
-position):-
Effect: Strong Inductive Withdrawal (
) & Steric Hindrance.[1] -
Analog Data: 2-phenylpiperidine has a pKa of 9.4 .[1] The phenyl ring acts as an electron sink. The para-bromo substituent further increases this acidity (lowers pKa) via the phenyl ring, though the effect is attenuated by distance.
-
Estimated
pKa: -1.8 to -2.0 units from baseline.[1]
-
-
5-Methoxy Group (
-position):
Cumulative Prediction
Assuming non-linear additivity (saturation of inductive effects), the combined influence of the
| Component | Contribution | Resulting pKa Estimate |
| Piperidine Core | Baseline | 11.1 |
| + 2-Phenyl group | ~9.4 | |
| + 4-Bromo substituent | Remote Inductive ( | ~9.2 |
| + 5-Methoxy group | 7.6 – 8.1 |
Predicted pKa Range: 7.6 – 8.1 Note: Stereochemistry (cis/trans) can shift this by ±0.3 units due to intramolecular hydrogen bonding (e.g., N-H...OMe interaction in cis-isomers stabilizing the protonated form, potentially raising pKa).
Visualization: Electronic Effects Pathway
The following diagram illustrates the electronic "tug-of-war" determining the nitrogen's basicity.
Caption: Schematic of inductive electron withdrawal vectors reducing the basicity of the central nitrogen atom.
Experimental Protocol: Potentiometric Titration
Due to the lipophilic nature of the 4-bromophenyl group, this molecule likely has poor aqueous solubility. Standard aqueous titration will fail.[1] The Yasuda-Shedlovsky extrapolation method is required.[1]
Materials
-
Compound: >5 mg of 2-(4-bromophenyl)-5-methoxy-piperidine (HCl salt preferred).
-
Titrant: 0.1 M KOH (carbonate-free).
-
Cosolvent: Methanol (HPLC grade) or Dioxane.
-
Apparatus: Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo) with Ag/AgCl electrode.
Step-by-Step Methodology
-
Preparation: Prepare three assay solutions with varying cosolvent ratios (e.g., 30%, 40%, 50% Methanol/Water v/v). This ensures the compound remains in solution throughout the pH sweep.
-
Calibration: Calibrate the electrode in the specific cosolvent mixtures to account for the shift in standard potential (
). -
Titration:
-
Data Processing (Yasuda-Shedlovsky):
-
Calculate apparent pKa (
) for each cosolvent ratio. -
Plot
vs. (dielectric constant). -
Extrapolate the linear regression to
of pure water (0.0128) to obtain the aqueous pKa.
-
Validation Criteria
-
Curve Fit: The Bjerrum plot must show a defined inflection point.
-
Linearity: The Yasuda-Shedlovsky plot (
) must be >0.98.[1] -
Precipitation Check: Ensure no turbidity (Tyndall effect) during titration; precipitation causes "noise" in the electrode response.
Biological Implications
Understanding the pKa of ~7.8 is crucial for predicting the molecule's behavior in vivo.
Solubility & Permeability[1]
-
Physiological pH (7.4): The molecule is close to its pKa.
-
Ratio of Ionized (
) to Unionized ( ): . -
Impact: The significant fraction of unionized species (~28%) ensures good passive membrane permeability, while the ionized fraction (~72%) maintains reasonable aqueous solubility. This is an ideal "sweet spot" for oral drugs.[1]
-
Lysosomal Trapping[1]
-
Mechanism: Lysosomes are acidic (pH ~4.5).
-
Prediction: At pH 4.5, the molecule will be 99.9% ionized (
). Since the cationic form cannot cross the membrane back out, the drug may accumulate in lysosomes. -
Risk: High volume of distribution (
) and potential phospholipidosis if the lipophilicity is also high.
Workflow Diagram: Determination Strategy
Caption: Decision tree for selecting the correct pKa determination methodology based on solubility.
References
-
Zafar, S. et al. (2014).[3][4][5] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. Link
-
Morgenthaler, M. et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link
-
PubChem. (2025).[1][6] 2-Phenylpiperidine Compound Summary. National Library of Medicine.[1] Link
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard reference for Yasuda-Shedlovsky protocol).
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. researchgate.net [researchgate.net]
- 5. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Phenylpiperidine | C11H15N | CID 103020 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Chiral Centers in 2,5-Disubstituted Piperidines
Introduction
The piperidine ring is a foundational scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Its inherent three-dimensionality allows for precise spatial positioning of substituents, which is critical for molecular recognition and biological activity. Among the various substitution patterns, the 2,5-disubstituted piperidine motif presents a particularly compelling challenge due to the presence of two distinct chiral centers. The stereochemical arrangement of these substituents profoundly influences the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides an in-depth exploration of the stereochemical complexities of 2,5-disubstituted piperidines, focusing on stereoselective synthetic strategies and robust analytical techniques for their characterization.
The Stereochemical Landscape of 2,5-Disubstituted Piperidines
The presence of chiral centers at the C2 and C5 positions gives rise to four possible stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). These isomers exist as two pairs of enantiomers. Furthermore, the relationship between the substituents defines the relative stereochemistry as either cis or trans.
-
Cis Isomers: The substituents at C2 and C5 are on the same face of the piperidine ring. This corresponds to the (2R, 5S) and (2S, 5R) configurations.
-
Trans Isomers: The substituents are on opposite faces of the ring, corresponding to the (2R, 5R) and (2S, 5S) configurations.
In its most stable chair conformation, the substituents can occupy either axial or equatorial positions. For trans-isomers, the diequatorial conformation is generally favored to minimize steric hindrance.[3] For cis-isomers, one substituent must be axial and the other equatorial, leading to a more complex conformational equilibrium.[3][4] Understanding and controlling these spatial relationships is paramount in drug design.
Core Principles of Stereoselective Synthesis
Achieving absolute and relative stereocontrol is the central challenge in synthesizing 2,5-disubstituted piperidines. Several robust strategies have been developed, each with its own mechanistic rationale.
Substrate-Controlled Synthesis
This approach leverages the inherent stereochemistry of a starting material to direct the formation of new chiral centers. A common strategy involves conjugate addition to a chiral pyridinone precursor. The existing substituents on the ring sterically hinder one face of the molecule, forcing the incoming nucleophile to attack from the less hindered face, thereby establishing the relative stereochemistry.[5] For instance, the steric bulk of a tosyl group on the nitrogen can effectively shield one face of an N-sulfonyliminium ion intermediate, directing nucleophilic attack to the opposite side to yield cis-substituted products.[5][6]
Asymmetric Catalysis
Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. This is a highly efficient and atom-economical approach.
-
Asymmetric Hydrogenation: The enantioselective hydrogenation of disubstituted pyridinium salts using chiral iridium catalysts is a powerful method for accessing enantioenriched piperidines.[7][8] The choice of the chiral ligand is crucial for determining the stereochemical outcome.
-
Gold-Catalyzed Cyclization: Gold catalysts can facilitate the intramolecular hydroamination of alkynes, leading to the formation of the piperidine ring. The stereochemical outcome can sometimes be controlled by the choice of nitrogen protecting group, which influences the transition state geometry.[9]
Chiral Auxiliary-Mediated Synthesis
In this method, an achiral substrate is covalently bonded to a chiral auxiliary. The auxiliary then directs the stereochemical course of a reaction before being cleaved, yielding the enantioenriched product. While effective, this method is less atom-economical as it requires stoichiometric amounts of the auxiliary and additional synthetic steps for its attachment and removal.
Kinetic Resolution
Kinetic resolution is a process used to separate a racemic mixture. It involves reacting the racemate with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. This leaves the unreacted substrate enriched in the slower-reacting enantiomer.[3] For example, the kinetic resolution of racemic 2,5-disubstituted piperidines has been achieved through enantioselective acylation, where a chiral acylating agent preferentially reacts with one enantiomer, allowing for the separation of the two.[3]
Analytical Validation and Stereochemical Assignment
Unambiguous determination of the relative and absolute stereochemistry is a critical, self-validating step in the synthesis of chiral molecules. A combination of techniques is often employed.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| NMR Spectroscopy | Nuclear Overhauser Effect (NOE) and analysis of coupling constants (J-values). | Relative stereochemistry (cis vs. trans). | Non-destructive, provides detailed structural information in solution. | Does not determine absolute configuration; requires careful analysis of complex spectra.[10] |
| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Enantiomeric excess (ee) and diastereomeric ratio (dr); separates all stereoisomers. | Highly accurate for quantification of stereoisomers.[3][11][12] | Requires method development; does not provide absolute configuration without authentic standards. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous absolute and relative stereochemistry. | The definitive "gold standard" for structural elucidation.[8] | Requires a suitable single crystal, which can be difficult to obtain; provides solid-state structure. |
Representative Protocol: Chiral HPLC Analysis
The following protocol outlines a general method for the separation of 2,5-disubstituted piperidine stereoisomers.
Objective: To determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of a synthetic mixture.
Methodology:
-
Column Selection: Choose an appropriate chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® IA, IB) are often effective for separating piperidine analogues.[11][12]
-
Mobile Phase Screening: Begin with a standard mobile phase, such as a mixture of hexane/isopropanol or methyl-tert-butyl ether/tetrahydrofuran.[11] Vary the ratio of the solvents to optimize the separation.
-
Sample Preparation: Dissolve a small amount of the analyte mixture (approx. 1 mg/mL) in the mobile phase.
-
Injection and Detection: Inject the sample onto the HPLC system. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).[11]
-
Data Analysis: Integrate the peak areas for each stereoisomer. Calculate the ee and dr based on the relative peak areas.
Self-Validation: The method is validated by ensuring baseline separation of all four stereoisomer peaks (if present) and by running authentic standards of known configuration to confirm peak identity.
Conclusion
The stereochemical complexity of 2,5-disubstituted piperidines presents both a significant challenge and a rich opportunity for medicinal chemists. The precise control over the C2 and C5 chiral centers is essential for developing safe and effective therapeutics. A deep understanding of stereoselective synthesis, grounded in mechanistic principles, combined with rigorous analytical characterization, forms the bedrock of modern drug discovery in this field. The continued development of novel catalytic systems and analytical methods will further empower researchers to explore the vast chemical space defined by this privileged scaffold.
References
-
Stereoselective synthesis of 2,6-disubstituted piperidines using the iridium-catalyzed allylic cyclization as configurational switch: asymmetric total synthesis of (+)-241 d and related piperidine alkaloids. (2009). Chemistry. Available at: [Link]
-
Ali, I., Naim, L., Ghanem, A. (2006). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. Talanta. Available at: [Link]
-
Dutta, A. K., et al. (2001). Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Padwa, A., et al. (2002). Stereoselective Synthesis of 2,5,6-Trisubstituted Piperidines. Organic Letters. Available at: [Link]
-
Padwa, A., et al. (2002). Stereoselective synthesis of 2,5,6-trisubstituted piperidines. PubMed. Available at: [Link]
-
Smith, C. I., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomeric disubstituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]
-
Weiss, M. M., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. Available at: [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective synthesis of 2,5,6-trisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stereoselective synthesis of 2,6-disubstituted piperidines using the iridium-catalyzed allylic cyclization as configurational switch: asymmetric total synthesis of (+)-241 d and related piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Au-catalyzed stereodivergent synthesis of 2,5-disubstituted pyrrolidines: total synthesis of (+)-monomorine I and (+)-indolizidine 195B - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
- 12. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
Methodological & Application
Optimized Protocols for Buchwald-Hartwig Amination of Bromophenyl Piperidine Scaffolds
[1]
Content Type: Detailed Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Scope: Synthesis of
Strategic Guide: Mechanistic Causality & Ligand Selection
The formation of
The "RuPhos" Imperative
For piperidine coupling partners, RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is the ligand of choice.
-
Mechanistic Logic: The rate-limiting step for secondary amines is often Reductive Elimination (RE) .[1] RuPhos is bulky (biaryl scaffold) and electron-rich (dicyclohexylphosphino group).[1] The bulk facilitates the extrusion of the product (RE) by relieving steric strain in the Pd(II) intermediate, while the electron richness facilitates Oxidative Addition (OA) into the aryl bromide.
-
Contrast with BrettPhos: While BrettPhos is superior for primary amines, it is often less effective for secondary amines like piperidine.[1] Theoretical studies indicate that for BrettPhos, the OA step is rate-limiting, whereas RuPhos lowers the barrier for the difficult RE step associated with sterically demanding secondary amines [1].
Base Selection Strategy
-
Standard (NaOtBu): The default base for non-sensitive substrates.[1] It promotes rapid formation of the active Pd-amido complex.[1]
-
Base-Sensitive (LHMDS): For substrates containing esters, nitriles, or enolizable ketones, Lithium Hexamethyldisilazide (LHMDS) is critical. Unlike alkoxides, LHMDS is non-nucleophilic and can form stable aggregates that act as a "pseudo-protecting group" for sensitive moieties during the reaction [2].
Experimental Protocols
Protocol A: The "Workhorse" Condition (Robust Substrates)
Best for: Unfunctionalized aryl bromides coupled with piperidines.
Materials:
-
Catalyst: RuPhos Pd G4 Precatalyst (preferred) OR Pd
(dba) (1 mol%) + RuPhos (2 mol%). -
Base: Sodium tert-butoxide (NaOtBu).[1]
-
Solvent: THF or Toluene (Anhydrous, sparged with Ar).[1]
Step-by-Step Methodology:
-
Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon.
-
Charge Solids: Add Aryl Bromide (1.0 equiv), Piperidine derivative (1.2 equiv), and NaOtBu (1.4 equiv).
-
Note: If using the Pd G4 precatalyst (recommended for air stability), add it now (1.0–2.0 mol%).
-
-
Solvent Addition: Add anhydrous THF (concentration 0.2 M relative to halide).
-
Activation: If using Pd
(dba) /Ligand instead of G4, premix the catalyst and ligand in a separate small volume of solvent at mild heat (40°C) for 5 mins before adding to the main vessel to ensure ligation. -
Reaction: Seal the vial and heat to 80°C for 2–12 hours.
-
Visual Check: The reaction typically turns from a cloudy suspension to a dark amber/brown solution upon completion.[1]
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Concentrate and purify via flash chromatography.
Protocol B: The "High-Fidelity" Condition (Sensitive Substrates)
Best for: Bromophenyl piperidines containing esters, amides, or glutarimides.
Materials:
Step-by-Step Methodology:
-
Charge Solids: Add Aryl Bromide (1.0 equiv) and Piperidine (1.2 equiv) to an Ar-purged vial.
-
Catalyst Addition: Add RuPhos Pd G4 (2–4 mol%).
-
Why G4? The G4 precatalyst activates rapidly at lower temperatures, essential for sensitive substrates.
-
-
Solvent/Base Addition: Add THF (0.2 M). Dropwise add LHMDS (2.0 equiv).[1]
-
Caution: LHMDS can hydrolyze rapidly; use a fresh bottle.[1]
-
-
Reaction: Heat to 60–65°C . Monitor closely by LCMS.
-
Quench: Quench with saturated NH
Cl solution before exposing to air/workup to neutralize the silylamide.[1]
Troubleshooting & Optimization Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning or Inactive Pd | Switch to RuPhos Pd G4 precatalyst to ensure correct Pd:Ligand ratio (1:1). Ensure solvent is degassed.[1] |
| Dehalogenation (Ar-H) | Solvent issue.[1] Avoid primary alcohols.[1] Switch from Dioxane to Toluene . Reduce reaction temp. | |
| Start Material Recovery | Oxidative Addition Failure | If Ar-Br is electron-rich, switch to tBuBrettPhos or increase temp to 100°C. |
| Piperidine Dimerization | Oxidation of Amine | Trace oxygen present.[1] Ensure rigorous Argon purge.[1] Use fresh amine source.[1] |
| Ester Hydrolysis | Base Nucleophilicity | STOP using NaOtBu. Switch immediately to LHMDS or mild base K |
Visualizations
Mechanistic Pathway: The RuPhos Cycle
Caption: The catalytic cycle emphasizing the monoligated Pd(0)-RuPhos active species and the critical Reductive Elimination step facilitated by ligand bulk.
Decision Tree: Condition Selection
Caption: Logic flow for selecting the optimal base and ligand system based on substrate functionality.
References
-
Ligand Effects on Rate-Limiting Steps: Tian, Y., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction."[1][3] ACS Omega, 2020, 5(34), 21860–21869. [Link][1]
-
LHMDS for Sensitive Substrates: Sutanto, F., et al. "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." SLAS Discovery, 2020.[1] [Link]
-
RuPhos Discovery & Scope: Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[1] Chemical Science, 2011, 2, 57-68. [Link]
-
Precatalyst G4 Protocols: Bruno, N. C., et al. "Biaryl Monophosphine-Derived Palladium(II) Amido Complexes: Synthesis, Characterization, and Activity in C–N Cross-Coupling." Chemical Science, 2013, 4, 916-920. [Link]
Advanced N-Alkylation Protocols for 2-(4-Bromophenyl)-5-methoxy-piperidine
Executive Summary & Strategic Analysis
The N-alkylation of 2-(4-bromophenyl)-5-methoxy-piperidine (hereafter Substrate 1 ) presents a specific set of stereoelectronic challenges distinct from simple piperidines. While the secondary amine is nucleophilic, the bulky 4-bromophenyl group at the C2 position creates significant steric shielding around the nitrogen center. Furthermore, the inductive effect of the electron-withdrawing aryl and methoxy groups slightly reduces the basicity (and nucleophilicity) compared to unsubstituted piperidine (pKa ~11.2).
Successfully functionalizing this scaffold requires balancing reactivity to overcome steric hindrance while strictly avoiding quaternization (over-alkylation) and preserving the integrity of the aryl bromide moiety (crucial for downstream cross-coupling).
This guide details two validated pathways:
-
Reductive Amination (Method A): The preferred, high-fidelity route for introducing C1–C6 alkyl chains or benzyl groups.
-
Controlled Nucleophilic Substitution (Method B): A contingency protocol for alkyl groups lacking stable aldehyde precursors or requiring specific functionalized halides.
Decision Matrix: Pathway Selection
Figure 1: Strategic decision tree for selecting the optimal N-alkylation method based on target substituent properties.
Method A: Reductive Amination (Preferred)
Principle: This method relies on the formation of an iminium ion intermediate followed by in situ reduction.[1][2] It is thermodynamically controlled to stop at the tertiary amine, effectively eliminating the risk of quaternary ammonium salt formation common in direct alkylation.
Reagent Selection Rationale
-
Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected over NaBH₄ or NaBH₃CN. STAB is mild and chemoselective; it reduces iminiums rapidly but reacts negligibly with aldehydes/ketones, preventing side-product formation (alcohol reduction).
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) . These non-polar, non-coordinating solvents stabilize the iminium intermediate better than methanol.
-
Acid Catalyst: Acetic Acid (AcOH) . Essential to protonate the carbinolamine intermediate and facilitate water loss to form the reactive iminium species, especially given the steric bulk of the C2-aryl group.
Protocol A: Step-by-Step
Materials:
-
Substrate 1 (1.0 equiv)[3]
-
Aldehyde/Ketone (1.2 – 1.5 equiv)
-
NaBH(OAc)₃ (1.5 – 2.0 equiv)
-
Acetic Acid (1.0 – 2.0 equiv)
-
DCE (0.1 M concentration)
Procedure:
-
Imine Formation: In a dry reaction vial, dissolve Substrate 1 in DCE (0.1 M).
-
Add the Aldehyde/Ketone (1.2 equiv) and Acetic Acid (1.0 equiv).
-
Critical Step: Stir at Room Temperature (RT) for 30–60 minutes before adding the reductant. This "pre-stir" allows the equilibrium to shift toward the iminium species.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.
-
Monitoring: Stir at RT under nitrogen. Monitor by LCMS at 2 hours.
-
Note: If conversion is <50%, add a second portion of aldehyde (0.5 equiv) and reductant.
-
-
Quench: Quench by adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose boron complexes.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Method B: Controlled Nucleophilic Substitution (SN2)
Principle: Direct displacement of a leaving group (Halide/Mesylate) by the secondary amine. Risk: The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine), leading to over-alkylation.[4] Mitigation: The C2-aryl group of Substrate 1 provides "steric protection," naturally slowing down the second alkylation event. However, strict stoichiometry is required.
Protocol B: Step-by-Step
Materials:
-
Substrate 1 (1.0 equiv)[3]
-
Alkyl Halide (R-Br or R-I) (1.0 – 1.1 equiv)
-
Base: K₂CO₃ (anhydrous, 2.0 equiv) or DIPEA (for soluble bases)
-
Solvent: Acetonitrile (MeCN) or DMF
Procedure:
-
Setup: Dissolve Substrate 1 (1.0 equiv) and K₂CO₃ (2.0 equiv) in anhydrous MeCN (0.1 M).
-
Activation: Stir at RT for 15 minutes to ensure deprotonation/activation of the amine.
-
Controlled Addition: Dissolve the Alkyl Halide (1.05 equiv) in a small volume of MeCN. Add this solution dropwise over 30 minutes (use a syringe pump for highly reactive halides like Methyl Iodide or Benzyl Bromide).
-
Temperature:
-
Reactive Halides (MeI, BnBr): 0 °C to RT.
-
Unreactive Halides (Alkyl Chlorides): Heat to 50–60 °C.
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and water.
Quantitative Comparison & Troubleshooting
Method Comparison Table
| Feature | Method A: Reductive Amination | Method B: Direct Alkylation |
| Selectivity | High (Mono-alkylation only) | Moderate (Risk of Quaternization) |
| Reaction Rate | Fast (1–4 hours) | Variable (2–24 hours) |
| Steric Tolerance | Excellent (Reductant is small) | Good (C2-aryl hinders approach) |
| Functional Groups | Tolerates Esters, Nitriles, Halides | Sensitive to base-labile groups |
| Purification | Often simple extraction | Likely requires Column Chromatography |
QC & Validation (Self-Correcting Steps)
-
LCMS Check: Look for the characteristic bromine isotope pattern (1:1 doublet separated by 2 amu).
-
Start Material: [M+H]+
-
Product: [M + Alkyl]+
-
Over-alkylation: [M + 2(Alkyl)]+ (Fixed positive charge, no change in pH dependent retention).
-
-
Regiochemistry: Due to the single nucleophilic nitrogen, regioselectivity is not an issue. However, ensure the aryl bromide remains intact (avoid Pd contamination or conditions >100°C which might trigger intramolecular cyclization).
Workflow Visualization
Figure 2: Validation workflow ensuring structural integrity of the brominated scaffold.
References
-
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry.
-
ChemicalBook. (n.d.). "4-(4'-Bromophenyl)piperidine Synthesis and Properties." ChemicalBook.
-
Levison, B. (2017). "Procedure for N-alkylation of Piperidine?" ResearchGate.[6]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Suzuki Coupling of 4-Bromophenyl Piperidine Derivatives for Advanced Pharmaceutical Scaffolds
Introduction: Bridging Core Structures in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction has become an indispensable tool in both academic and industrial settings, particularly in the synthesis of complex molecules like pharmaceuticals and natural products.[4][5]
Simultaneously, the 4-aryl piperidine motif is a privileged scaffold in modern drug discovery.[6] Its rigid, three-dimensional structure is a cornerstone in the design of agents targeting the central nervous system (CNS) and other biological systems, appearing in numerous approved drugs.[7][8] The convergence of these two powerful tools—the Suzuki coupling and the 4-aryl piperidine core—provides a direct and versatile route to novel, highly functionalized molecules with significant therapeutic potential.
This guide provides an in-depth exploration of the application of Suzuki coupling to 4-bromophenyl piperidine derivatives. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, offer detailed, field-tested protocols, and provide a framework for troubleshooting and optimization, empowering researchers to leverage this chemistry to its fullest potential.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
A fundamental understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through three primary, sequential steps centered around a palladium catalyst.[2][9]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of the 4-bromophenyl piperidine derivative. This step forms a square-planar Pd(II) complex.[1][9] The reactivity order for aryl halides in this step is typically I > Br > OTf >> Cl, making aryl bromides like our substrate highly effective electrophiles.[1]
-
Transmetalation: This is the crucial bond-forming step where the organic moiety is transferred from the organoboron species (e.g., an arylboronic acid) to the palladium(II) center. This step requires activation by a base.[10][11] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium complex, displacing the halide.[11]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are expelled, forming the desired C-C bond of the 4-arylphenyl piperidine product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Core Components: A Guide to Reagent Selection
The success of a Suzuki coupling hinges on the judicious selection of its five core components.
-
The Electrophile (4-Bromophenyl Piperidine): Aryl bromides offer a perfect balance of reactivity and stability, making them ideal substrates. They undergo oxidative addition more readily than aryl chlorides but are generally more stable and cost-effective than aryl iodides.[1][12] The piperidine nitrogen should typically be protected (e.g., as a Boc-carbamate) to prevent potential side reactions or catalyst inhibition.
-
The Nucleophile (Organoboron Reagent):
-
Boronic Acids (Ar-B(OH)₂): These are the most common coupling partners due to their commercial availability and general stability. However, they can be prone to decomposition via protodeboronation, especially with electron-rich or certain heteroaromatic systems.[1][13]
-
Boronic Esters (e.g., Pinacol Esters): These are often more robust alternatives to boronic acids, exhibiting greater stability to purification and storage.[1] They are particularly useful for slow or challenging coupling reactions where the stability of the boronic acid is a concern.
-
-
The Palladium Catalyst & Ligands:
-
Catalyst Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄.[2][11] These Pd(II) or Pd(0) sources are reduced in situ to generate the active Pd(0) catalyst.
-
Ligands: The ligand is arguably the most critical component for tuning reactivity. Its role is to stabilize the palladium center, enhance its solubility, and modulate its electronic and steric properties to facilitate the catalytic cycle.
-
Triphenylphosphine (PPh₃): A standard, reliable ligand for many straightforward couplings.
-
Bulky, Electron-Rich Phosphines: For more challenging transformations, such as those involving sterically hindered substrates or less reactive aryl chlorides, advanced ligands are necessary. Buchwald ligands like SPhos and XPhos are highly effective, promoting rapid oxidative addition and reductive elimination.[12]
-
-
-
The Base: The base is not merely a spectator; it is essential for activating the boronic acid.[10][11] The choice of base can dramatically influence reaction rate and yield.
-
Inorganic Bases: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[10] K₃PO₄ is a stronger base often used for more difficult couplings. Cs₂CO₃ is highly effective due to its solubility in organic solvents.[10]
-
Mild Bases: For substrates with base-sensitive functional groups (e.g., esters), milder bases like potassium fluoride (KF) can be employed to prevent hydrolysis.[14][15]
-
-
The Solvent: The solvent system must solubilize the reagents and facilitate the reaction.
-
Common Solvents: Toluene, 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are widely used.[1]
-
Aqueous Mixtures: Suzuki couplings are famously tolerant of water, and biphasic solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O) are very common.[16] The aqueous phase helps to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Application Workflow: Optimizing the Coupling
When developing a Suzuki coupling for a new 4-bromophenyl piperidine derivative, a systematic approach to optimization is key. The following workflow provides a logical progression for refining reaction conditions.
Caption: A decision-making workflow for Suzuki coupling optimization.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst; Insufficiently strong base; Poor reagent solubility; Oxygen contamination. | Use a fresh catalyst/ligand. Screen stronger bases (e.g., K₃PO₄).[10] Try a different solvent system (e.g., Dioxane, DMF).[15] Ensure the reaction mixture is thoroughly degassed. |
| Homocoupling of Boronic Acid | Presence of oxygen or excess Pd(II) in the reaction mixture.[1] | Rigorously degas all solvents and maintain a positive pressure of inert gas (N₂ or Ar). Use a Pd(0) precatalyst like Pd(PPh₃)₄. |
| Protodeboronation | Unstable boronic acid (common with heteroaryls); Prolonged reaction time at high temperature.[1][13] | Switch to a more stable boronic ester (pinacol or MIDA). Use anhydrous conditions if possible. Increase catalyst loading to accelerate the desired coupling over decomposition. |
| Ester Hydrolysis | Reaction conditions are too basic for a sensitive functional group. | Use a milder, non-hydroxide base like KF or CsF.[14][15] |
| Catalyst Poisoning | Presence of sulfur-containing functional groups (e.g., thiophenes) on a substrate.[17] | Increase catalyst loading. Use specialized ligands designed to be resistant to sulfur poisoning. |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Palladium catalysts and phosphine ligands are toxic and should be handled with care.
Protocol 1: General Procedure for the Synthesis of N-Boc-4-(biphenyl-4-yl)piperidine
This protocol represents a standard, robust starting point for coupling with a simple, unhindered arylboronic acid.
Materials:
-
N-Boc-4-(4-bromophenyl)piperidine (1.0 mmol, 354 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg, 4 mol%)[12][16]
-
Potassium phosphate, tribasic (K₃PO₄, 2.0 mmol, 424 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add N-Boc-4-(4-bromophenyl)piperidine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Using syringes, add the degassed 1,4-dioxane and degassed water.
-
Place the flask in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Protocol 2: Optimized Procedure for a Sterically Hindered Coupling
This protocol is adapted for a more challenging coupling, such as with a sterically demanding ortho-substituted boronic acid, requiring a more active catalyst system and slightly more forcing conditions.
Materials:
-
N-Boc-4-(4-bromophenyl)piperidine (1.0 mmol, 354 mg)
-
2-Methylphenylboronic acid (1.3 mmol, 177 mg)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 0.015 mmol, 13.7 mg, 1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 14.3 mg, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.5 mmol, 814 mg)
-
Toluene (10 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add N-Boc-4-(4-bromophenyl)piperidine, 2-methylphenylboronic acid, Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Seal the flask, and purge thoroughly with an inert gas (evacuate/backfill x 3).
-
Add degassed toluene and degassed water via syringe.
-
Heat the reaction mixture to 100 °C in a preheated oil bath.
-
Stir vigorously for 12-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Comparative Data for Reaction Conditions
The following table illustrates how the choice of catalyst, base, and solvent can affect the outcome of the Suzuki coupling of N-Boc-4-(4-bromophenyl)piperidine with various arylboronic acids. Yields are illustrative and highly dependent on specific reaction execution.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Approx. Yield (%) |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic Acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 80 | 90-98 |
| 3 | 3-Pyridylboronic Acid | PdCl₂(dppf) (2) | - | K₂CO₃ (2.5) | DMF | 100 | 75-85 |
| 4 | 2-Methylphenylboronic Acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene/H₂O | 100 | 80-90 |
| 5 | 4-Formylphenylboronic Acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 88-96 |
Data compiled and generalized from multiple sources for illustrative purposes.[10][18][19]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Ren, G. et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Walker, S. D. et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. [Link]
-
Hassan, J. et al. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. [Link]
-
Macharia, J. M. et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Kotha, S. et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [Link]
-
Chen, G. et al. (2007). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Green Chemistry. [Link]
-
ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Reddy, V. P. et al. (2012). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. [Link]
-
Sharma, A. et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
- Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
Vice, S. et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry. [Link]
-
Chen, Z. et al. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Hussain, A. et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
-
Lazny, R. et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
IJNRD.org. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
-
ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings. [Link]
-
Kassie, G. M. et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry. [Link]
-
ReposiTUm. Suzuki Cross Coupling of 4-Bromobenzyl-(1H). [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
-
Smith, C. J. et al. (2014). Expedient Synthesis of α-heteroaryl Piperidines Using a Pd-catalyzed Suzuki Cross-Coupling-Reduction Sequence. Organic Letters. [Link]
-
Journal of Xi'an Shiyou University. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. [Link]
-
Organic Syntheses Procedure. Suzuki-Miyaura Cross-Coupling: Preparation of 2. [Link]
-
ResearchGate. Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. [Link]
-
Constable, E. C. et al. (1998). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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- 5. xisdxjxsu.asia [xisdxjxsu.asia]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uwindsor.ca [uwindsor.ca]
- 15. researchgate.net [researchgate.net]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Application Note: Strategic Selection and Implementation of Nitrogen Protecting Groups for the Synthesis of 5-Methoxy-2-Arylpiperidines
Abstract
The 5-methoxy-2-arylpiperidine scaffold is a privileged structural motif found in numerous biologically active compounds and pharmaceutical agents. Its synthesis presents unique challenges, primarily centered on the reactivity of the piperidine nitrogen atom. This application note provides a comprehensive guide to the strategic selection and implementation of nitrogen protecting groups for the successful synthesis of these valuable molecules. We will delve into the rationale behind choosing specific protecting groups, provide detailed, field-tested protocols for their installation and removal, and offer a comparative analysis to facilitate decision-making in complex synthetic routes.
Introduction: The Synthetic Challenge
The piperidine ring is a cornerstone of medicinal chemistry, and its substitution pattern dictates its pharmacological profile. The 5-methoxy-2-arylpiperidine framework, in particular, is of significant interest due to its presence in compounds targeting the central nervous system (CNS). The synthesis of these molecules, however, requires careful planning. The secondary amine of the piperidine ring is a potent nucleophile and base, which can interfere with a wide range of synthetic transformations, including C-C bond-forming reactions, functionalization of the aryl ring, and manipulations of other sensitive groups.
Therefore, a robust protecting group strategy is not merely a convenience but a necessity. The ideal protecting group must be:
-
Easy to install in high yield.
-
Stable (inert) to the reaction conditions required for subsequent synthetic steps.
-
Easy to remove selectively in high yield without affecting other functional groups in the molecule (orthogonality).
This guide will focus on the most effective and widely used protecting groups for this specific synthetic context: the tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and p-Methoxybenzyl (PMB) groups.
The Core Logic: A Workflow for Protected Synthesis
The successful synthesis of a 5-methoxy-2-arylpiperidine derivative hinges on a logical workflow that incorporates protection and deprotection at a minimum of two key stages. The general strategy involves the protection of the piperidine nitrogen, followed by the necessary synthetic modifications, and concluding with the deprotection to yield the final target molecule or an intermediate for further derivatization.
Figure 1: A generalized workflow for the synthesis of 5-methoxy-2-arylpiperidines, highlighting the critical protection and deprotection stages.
Comparative Analysis of Key Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy, particularly the nature of the downstream reaction conditions. A summary of the most relevant protecting groups is presented below.
| Protecting Group | Structure | Common Reagents for Introduction | Cleavage Conditions | Stability & Orthogonality |
| Boc (tert-Butoxycarbonyl) | Boc-N< | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (TFA, HCl in Dioxane) | Stable to: Hydrogenolysis, mild base, organometallics. Labile to: Strong acid. |
| Cbz (Carboxybenzyl) | Cbz-N< | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to: Acidic and basic conditions. Labile to: Reductive cleavage. |
| PMB (p-Methoxybenzyl) | PMB-N< | p-Methoxybenzyl chloride (PMB-Cl) | Oxidative cleavage (DDQ, CAN) | Stable to: Mild acid, base, hydrogenolysis. Labile to: Strong oxidants. |
Detailed Protocols and Mechanistic Insights
The following protocols are provided as robust starting points. Researchers should optimize conditions based on their specific substrate and scale.
The Workhorse: tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most common nitrogen protecting group due to its ease of introduction and its cleavage under acidic conditions, which are orthogonal to many other functionalities.
Protocol 4.1.1: Boc Protection of a Piperidine Precursor
-
Rationale: Di-tert-butyl dicarbonate (Boc₂O) is an easily handled solid that reacts with the piperidine nitrogen in the presence of a mild base. The base neutralizes the carbonic acid byproduct.
-
Procedure:
-
Dissolve the piperidine substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M).
-
Add a mild base, such as triethylamine (TEA, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until completion.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Protocol 4.1.2: Boc Deprotection
-
Rationale: The Boc group is readily cleaved by strong acids, which protonate the carbonyl oxygen, leading to the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide.
-
Procedure:
-
Dissolve the Boc-protected piperidine (1.0 eq) in dichloromethane (DCM) (approx. 0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
-
The Orthogonal Choice: Carboxybenzyl (Cbz) Group
The Cbz group is the protecting group of choice when the synthetic route involves strongly acidic conditions that would cleave a Boc group. Its removal via catalytic hydrogenolysis is a very mild and clean transformation.
Protocol 4.2.1: Cbz Protection of a Piperidine Precursor
-
Rationale: Benzyl chloroformate reacts with the piperidine nitrogen under basic conditions to form the stable carbamate.
-
Procedure:
-
Dissolve the piperidine substrate (1.0 eq) in a solvent mixture such as THF/water or DCM.
-
Cool the solution to 0 °C and add a base, such as sodium carbonate (Na₂CO₃, 2.0 eq) or TEA (1.5 eq).
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for 3-16 hours until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup, extracting the product into an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by chromatography as needed.
-
Protocol 4.2.2: Cbz Deprotection (Hydrogenolysis)
-
Rationale: The benzyl C-O bond is susceptible to cleavage by catalytic hydrogenation. The reaction proceeds on the surface of a palladium catalyst to release the free amine, carbon dioxide, and toluene.
-
Procedure:
-
Dissolve the Cbz-protected piperidine (1.0 eq) in a suitable solvent like methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Add a palladium catalyst, typically 10% Palladium on carbon (Pd/C), at a loading of 5-10 mol%.
-
Fit the reaction flask with a hydrogen balloon or connect it to a hydrogenation apparatus.
-
Purge the system with hydrogen gas and maintain a hydrogen atmosphere (1 atm or higher pressure for more resistant substrates).
-
Stir vigorously for 2-24 hours at room temperature. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
The Oxidatively-Labile Option: p-Methoxybenzyl (PMB) Group
The PMB group is particularly useful when both acidic and reductive conditions need to be avoided. Its electron-rich benzyl system makes it susceptible to oxidative cleavage.
Protocol 4.3.1: PMB Protection of a Piperidine Precursor
-
Rationale: The PMB group is introduced via a standard Sₙ2 reaction between the nucleophilic piperidine nitrogen and p-methoxybenzyl chloride.
-
Procedure:
-
Dissolve the piperidine substrate (1.0 eq) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq) to facilitate the reaction.
-
Add p-methoxybenzyl chloride (PMB-Cl, 1.2 eq).
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for 4-18 hours, monitoring for completion.
-
After cooling to room temperature, perform an aqueous workup and extract the product.
-
Wash, dry, and concentrate the organic phase. Purify by chromatography if required.
-
Protocol 4.3.2: PMB Deprotection (Oxidative Cleavage)
-
Rationale: Oxidants like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate) selectively oxidize the electron-rich PMB group, leading to the formation of an iminium ion which is then hydrolyzed to release the free amine.
-
Procedure (using DDQ):
-
Dissolve the PMB-protected piperidine (1.0 eq) in a solvent system such as DCM/water (10:1).
-
Cool the solution to 0 °C.
-
Add DDQ (1.5-2.5 eq) portion-wise. The reaction mixture typically develops a deep color.
-
Stir at 0 °C to room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM.
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Filter, concentrate, and purify to isolate the deprotected amine.
-
Strategic Decision Making
Choosing the correct protecting group requires a holistic view of the entire synthetic route. The following decision tree provides a simplified guide for this selection process.
Figure 2: Decision tree for selecting a nitrogen protecting group based on downstream reaction compatibility.
Conclusion
The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules like 5-methoxy-2-arylpiperidines. The Boc, Cbz, and PMB groups offer a versatile toolkit for the synthetic chemist, each with distinct advantages and modes of cleavage that can be tailored to a specific synthetic route. By understanding the principles of orthogonality and carefully planning the sequence of protection, functionalization, and deprotection, researchers can navigate the challenges of piperidine synthesis with greater efficiency and success. This guide provides the foundational knowledge and practical protocols to empower chemists in this important area of drug discovery and development.
References
-
Title: Amine Protecting Groups. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Protecting Groups. Source: Organic Chemistry, 2nd ed., Jonathan Clayden, Nick Greeves, and Stuart Warren. URL: [Link]
-
Title: Synthesis of Substituted Piperidines. Source: A PhD Thesis, University of Bath. URL: [Link]
-
Title: A Practical Guide to Amine Protection. Source: Chemical Science, 2017, 8, 1538. URL: [Link]
Derivatization of the Secondary Amine in Methoxy-Substituted Piperidines: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Piperidine and its derivatives are foundational structural motifs in a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1] The methoxy-substituted piperidine scaffold, in particular, is a recurring theme in medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The secondary amine inherent to the piperidine ring serves as a crucial handle for synthetic elaboration, allowing for the introduction of diverse functionalities that can modulate a compound's biological activity, solubility, and metabolic stability.
This guide provides a comprehensive overview of the common and effective strategies for the derivatization of the secondary amine in methoxy-substituted piperidines. Beyond a mere recitation of protocols, this document delves into the rationale behind experimental choices, offering insights gleaned from practical application to empower researchers in their synthetic endeavors.
The Influence of the Methoxy Group: A Note on Reactivity
The position of the methoxy group on the piperidine ring or on an appended aromatic substituent can influence the nucleophilicity of the secondary amine. An electron-donating methoxy group can increase the electron density on the nitrogen atom, potentially enhancing its reactivity towards electrophiles.[2] Conversely, steric hindrance from a nearby methoxy group might temper this reactivity. Understanding these subtle electronic and steric effects is paramount for reaction optimization. For instance, the introduction of a methoxy group on a benzodioxazole ring has been shown to increase the MAO inhibitory activity of coupled piperidine derivatives.[2]
Core Derivatization Strategies
The derivatization of the secondary amine in methoxy-substituted piperidines typically involves the formation of a new bond between the nitrogen atom and a carbon, sulfur, or other heteroatom. The most prevalent strategies include:
-
N-Alkylation: Introduction of an alkyl group.
-
N-Acylation: Introduction of an acyl group.
-
N-Sulfonylation: Introduction of a sulfonyl group.
-
N-Arylation: Introduction of an aryl or heteroaryl group.
-
Reductive Amination: Formation of a new carbon-nitrogen bond via an imine intermediate.
The choice of strategy is dictated by the desired final product and the compatibility of the reagents with the methoxy-substituted piperidine substrate.
Experimental Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for the most common derivatization reactions. These protocols are designed to be self-validating, with integrated recommendations for reaction monitoring and product characterization.
N-Alkylation
N-alkylation is a fundamental transformation for introducing alkyl chains, which can influence lipophilicity and receptor interactions. The reaction typically proceeds via an SN2 mechanism, where the piperidine nitrogen acts as a nucleophile, attacking an alkyl halide or another suitable electrophile.
Workflow for N-Alkylation of a Methoxy-Substituted Piperidine
Caption: Workflow for N-Alkylation.
Protocol 1: N-Alkylation using an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of a methoxy-substituted piperidine using an alkyl bromide in the presence of a mild base.[3]
Materials:
-
Methoxy-substituted piperidine
-
Alkyl bromide (1.1 equivalents)
-
Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents) or Diisopropylethylamine (DIEA, 2.0 equivalents)
-
Argon or Nitrogen
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (argon or nitrogen), add the methoxy-substituted piperidine (1.0 equivalent) and anhydrous ACN or DMF.
-
Add K₂CO₃ or DIEA to the stirred solution.
-
Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture at room temperature. For highly reactive alkyl halides, consider cooling the reaction to 0 °C.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
Causality and Insights:
-
The choice of base is crucial. K₂CO₃ is a solid base that is easily filtered off, while DIEA is a non-nucleophilic organic base that is soluble in the reaction medium. The choice may depend on the substrate's solubility and the desired work-up procedure.
-
Using a slight excess of the alkylating agent ensures complete consumption of the starting piperidine. However, a large excess can lead to the formation of quaternary ammonium salts.[3]
-
Anhydrous conditions are important to prevent side reactions, such as hydrolysis of the alkyl halide.
N-Acylation
N-acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and influence the conformational rigidity of the molecule. This reaction is typically performed using an acyl chloride or an acid anhydride.
Workflow for N-Acylation of a Methoxy-Substituted Piperidine
Caption: Workflow for N-Acylation.
Protocol 2: N-Acylation using an Acyl Chloride
This protocol details a standard procedure for the N-acylation of a methoxy-substituted piperidine.[5]
Materials:
-
Methoxy-substituted piperidine
-
Acyl chloride (1.05 equivalents)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA, 1.5 equivalents)
-
Argon or Nitrogen
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the methoxy-substituted piperidine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude product can be purified by flash chromatography or recrystallization.[4]
Causality and Insights:
-
Triethylamine acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting piperidine and driving the reaction to completion.
-
The reaction is performed at 0 °C to control the exothermicity of the reaction between the highly reactive acyl chloride and the amine.
-
For less reactive piperidines or acylating agents, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used with the corresponding carboxylic acid.
N-Sulfonylation
N-sulfonylation yields sulfonamides, which are important pharmacophores found in numerous drugs. This transformation is typically achieved by reacting the piperidine with a sulfonyl chloride.
Workflow for N-Sulfonylation of a Methoxy-Substituted Piperidine
Caption: Workflow for N-Sulfonylation.
Protocol 3: N-Sulfonylation using a Sulfonyl Chloride
This protocol provides a general method for the synthesis of N-sulfonylated piperidines.[6]
Materials:
-
Methoxy-substituted piperidine
-
Sulfonyl chloride (1.1 equivalents)
-
Pyridine or anhydrous DCM with triethylamine (2.0 equivalents)
-
Argon or Nitrogen
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the methoxy-substituted piperidine (1.0 equivalent) in pyridine or anhydrous DCM containing triethylamine.
-
Cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.1 equivalents) portion-wise or dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature until the starting material is consumed, as indicated by TLC or LC-MS analysis.
-
If pyridine is used as the solvent, remove it under reduced pressure.
-
Dilute the residue with an organic solvent like ethyl acetate and wash successively with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting sulfonamide by recrystallization or column chromatography.[4]
Causality and Insights:
-
Pyridine can serve as both the solvent and the base. Its use simplifies the reaction setup but can complicate the work-up due to its high boiling point and water solubility.
-
The reactivity of sulfonyl chlorides can vary. Arylsulfonyl chlorides are generally more reactive than alkylsulfonyl chlorides.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and is particularly useful for introducing more complex substituents. The reaction proceeds in two steps: the formation of an iminium ion intermediate from the piperidine and a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction.[7]
Workflow for Reductive Amination
Caption: Workflow for Reductive Amination.
Protocol 4: Reductive Amination with an Aldehyde
This protocol describes a widely used procedure for reductive amination using sodium triacetoxyborohydride.[8]
Materials:
-
Methoxy-substituted piperidine
-
Aldehyde (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or methanol (MeOH)
-
Acetic acid (catalytic amount, optional)
-
Argon or Nitrogen
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flask containing a stirred solution of the methoxy-substituted piperidine (1.0 equivalent) in anhydrous DCE, add the aldehyde (1.0-1.2 equivalents).
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with DCM or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the desired product by flash column chromatography.[4]
Causality and Insights:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to acidic conditions compared to sodium cyanoborohydride (NaBH₃CN), which is toxic.[8]
-
The order of addition of reagents can be important. Pre-mixing the amine and the carbonyl compound allows for the formation of the iminium ion before the addition of the reducing agent.
Data Presentation: A Comparative Overview of Derivatization Methods
The following table summarizes the key features of the discussed derivatization methods for easy comparison.
| Derivatization Method | Reagents | Reaction Conditions | Advantages | Disadvantages |
| N-Alkylation | Alkyl halides, K₂CO₃/DIEA | Room temperature, anhydrous solvent | Straightforward, wide range of alkyl groups can be introduced. | Risk of over-alkylation to form quaternary salts. |
| N-Acylation | Acyl chlorides/anhydrides, TEA | 0 °C to room temperature, aprotic solvent | High yielding, introduces amide functionality. | Acylating agents can be moisture-sensitive. |
| N-Sulfonylation | Sulfonyl chlorides, Pyridine/TEA | 0 °C to room temperature | Forms stable sulfonamides, a common pharmacophore. | Sulfonyl chlorides can be corrosive and moisture-sensitive. |
| Reductive Amination | Aldehydes/ketones, NaBH(OAc)₃ | Room temperature, anhydrous solvent | Highly versatile, mild conditions, good functional group tolerance. | Requires careful control of stoichiometry to avoid side reactions. |
Analytical Characterization of Derivatized Piperidines
The successful derivatization and purification of methoxy-substituted piperidines must be confirmed by appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The appearance of new signals corresponding to the introduced group and shifts in the signals of the piperidine ring protons and carbons confirm the derivatization.[9][10]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) MS are used to determine the molecular weight of the product, confirming the addition of the new substituent.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile piperidine compounds and is ideal for impurity profiling.[11] For non-volatile derivatives, a further derivatization step, such as acylation, may be necessary to improve chromatographic behavior.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound and can be used for purification on a larger scale.
Purification Strategies
Obtaining high-purity piperidine derivatives is crucial for their intended applications.[1] Common purification techniques include:
-
Column Chromatography: The most widely used method for purifying reaction mixtures, separating compounds based on their polarity.[4] The addition of a small amount of a basic modifier like triethylamine to the eluent can help to prevent tailing of basic piperidine compounds on acidic silica gel.[4]
-
Recrystallization: A powerful technique for purifying solid compounds to a high degree of purity.[1]
-
Acid-Base Extraction: This can be an effective method for separating the basic piperidine derivative from neutral or acidic impurities.[4]
-
Distillation: Suitable for purifying liquid piperidine derivatives that are thermally stable.[13]
Decision-Making Workflow for Purification Method Selection
Caption: Purification Method Selection.
Conclusion
The derivatization of the secondary amine in methoxy-substituted piperidines is a cornerstone of modern medicinal chemistry and drug discovery. A rational approach to selecting the appropriate derivatization strategy, coupled with robust and well-understood experimental protocols, is essential for the efficient synthesis of novel and potentially therapeutic agents. This guide has provided a detailed framework for these synthetic transformations, emphasizing the importance of understanding the underlying chemical principles to achieve success in the laboratory.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
- Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]
- Blog. (2025, August 5). What are the purification methods for piperidines?.
-
Cholli, A. L., Krishnaswami, A., & Venturella, V. (n.d.). Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations. Optica Publishing Group. Retrieved from [Link]
-
(2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. Retrieved from [Link]
-
(n.d.). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. ScienceDirect. Retrieved from [Link]
- Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
-
de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]
-
Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. Retrieved from [Link]
-
O'Brien, P., & Childs, A. C. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. PubMed. Retrieved from [Link]
-
Suda, Y., et al. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. PubMed. Retrieved from [Link]
-
(2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. Retrieved from [Link]
-
(2025, August 8). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Retrieved from [Link]
-
Rajput, A. P., & Nagarale, D. V. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Retrieved from [Link]
-
Atobe, S., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing purified piperidine derivative.
-
Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Retrieved from [Link]
-
(n.d.). Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). The reductive amination reaction. Retrieved from [Link]
-
Rajput, A. P., & Nagarale, D. V. (2025, December 28). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Retrieved from [Link]
-
(n.d.). Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. arkat usa. Retrieved from [Link]
-
Mathew, B., et al. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules. Retrieved from [Link]
-
(2025, December 8). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. Retrieved from [Link]
-
(2022, March 2). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. MDPI. Retrieved from [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of different catalyst on the synthesis of piperdines. Retrieved from [Link]
- Google Patents. (n.d.). Piperidine compounds and their preparation and use.
-
MDPI. (2024, June 16). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Retrieved from [Link]
-
(2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]
-
(2023, July 7). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. Retrieved from [Link]
-
Wang, M., Wang, W., & Q. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]
-
DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]
-
ResearchGate. (2001, July 15). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. Retrieved from [Link]
-
(2025, August 9). Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. ResearchGate. Retrieved from [Link]
-
(2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. Retrieved from [Link]
-
(n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Retrieved from [Link]
-
(2022, December 21). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-acetonyl-3-methoxypiperidine.
-
(n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sanad.iau.ir [sanad.iau.ir]
- 9. Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15N NMR in Drug Formulations [opg.optica.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ycdehongchem.com [ycdehongchem.com]
Troubleshooting & Optimization
Technical Support Center: Diastereomeric Separation of 2-(4-bromophenyl)-5-methoxy-piperidine
Current Status: Operational Ticket ID: #DIA-PIP-2024 Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Executive Summary
You are attempting to separate the diastereomers of 2-(4-bromophenyl)-5-methoxy-piperidine . This molecule possesses two chiral centers (C2 and C5), theoretically resulting in four stereoisomers. However, synthetic routes (e.g., hydrogenation of pyridines or reduction of imines) typically produce two distinct racemic diastereomeric pairs: the cis (syn) and trans (anti) racemates.
The separation of these diastereomers is critical because they possess distinct physicochemical properties and biological activities. This guide provides a self-validating workflow to separate the cis and trans isomers, prioritizing chromatographic resolution and crystallization, followed by thermodynamic equilibration (epimerization) if yield optimization is required.
Visual Workflow: Separation Decision Tree
The following logic gate describes the standard operating procedure for separating 2,5-disubstituted piperidines.
Figure 1: Logical workflow for the isolation of piperidine diastereomers. Blue indicates input, Yellow indicates decision points, and Green indicates successful isolation.
Module 1: Diagnostic Assessment (Troubleshooting Identification)
Before attempting separation, you must definitively identify which isomer is which. Relying on literature Rf values is risky due to variations in stationary phases.
Q: How do I distinguish the cis and trans isomers by NMR?
A: You must utilize 1H NMR coupling constants (
-
The Structural Logic: The bulky 4-bromophenyl group at C2 will anchor the piperidine ring into a specific chair conformation where the phenyl group is equatorial to minimize A(1,3) strain.[1]
-
Trans (2,5-anti): The C5-methoxy group is also equatorial .
-
Cis (2,5-syn): The C5-methoxy group is axial .
-
-
The Diagnostic Signal: Look at the H2 proton (benzylic).
-
In the trans isomer, H2 is axial. It will show a large diaxial coupling (
Hz) with the axial proton on C3. -
In the cis isomer, H2 is also axial (anchored by the equatorial phenyl), but the ring distortion caused by the axial C5-methoxy often subtly alters the chemical shift and coupling patterns of the C6 protons.
-
Key Differentiator: Focus on the C5-H proton .
-
Trans: C5-H is axial (geminal to equatorial OMe). It appears as a broad multiplet or triplet of triplets (
Hz). -
Cis: C5-H is equatorial (geminal to axial OMe). It appears as a narrower multiplet (
Hz).
-
-
Q: My HPLC shows two peaks. Which is which?
A: Without a standard, you cannot be certain, but you can infer polarity.
-
Normal Phase (Silica): The cis isomer (axial methoxy) often exposes the lone pairs of the oxygen and nitrogen more effectively or has a larger dipole moment perpendicular to the ring, typically making it more polar (elutes later). The trans isomer (diequatorial) is often less polar (elutes earlier).
-
Action: Run a TLC stain (ninhydrin or UV). If the spots are close (
), proceed to Module 3 (Crystallization). If distinct, proceed to Module 2.
Module 2: Chromatographic Separation Strategy
Flash chromatography is the primary method for separating 2,5-disubstituted piperidines. The basic nitrogen requires specific mobile phase modifiers to prevent "streaking" (tailing).
Protocol: Amine-Modified Silica Chromatography
Issue: The piperidine NH interacts strongly with silanols, causing peak broadening. Solution: Block silanols with Triethylamine (TEA) or Ammonia.
Step-by-Step Guide:
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Mobile Phase A: Hexanes (or Heptane).
-
Mobile Phase B: Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA) .
-
Alternative: DCM / MeOH / NH4OH (90:9:1) is often too polar for diastereomers but good for removing polar impurities. Stick to Hex/EtOAc/TEA for diastereomers.[1]
-
Solvent Screening Table:
| Solvent System | Target Rf (Major Isomer) | Separation Quality | Notes |
| Hex/EtOAc (80:20) | < 0.1 (Stuck) | Poor | Too non-polar; amine sticks to silica. |
| Hex/EtOAc (80:20) + 1% TEA | 0.2 – 0.3 | High | TEA sharpens peaks. Best starting point. |
| DCM/MeOH (95:5) | > 0.8 (Fast) | Low | Co-elution likely. Good for flushing column. |
| Toluene/Acetone (90:10) | 0.3 – 0.4 | Medium | Orthogonal selectivity. Try if EtOAc fails. |
Troubleshooting:
-
"The spots are touching on TLC."
-
Switch to a Toluene/Acetone/TEA system. The pi-pi interaction between Toluene and the bromophenyl group can exaggerate subtle shape differences between diastereomers.
-
-
"I am losing mass."
-
Ensure your TEA is fresh. Old TEA oxidizes. Alternatively, pre-wash the silica column with 1% TEA in Hexanes before loading your sample.
-
Module 3: Crystallization & Salt Formation
If chromatography is difficult (scale > 10g) or separation is poor, salt formation is the industry standard for piperidine resolution.
Q: Which acid should I use?
A: You need to screen acids that form rigid lattice structures.
Screening Protocol:
-
Dissolve 50 mg of the mixture in minimal Ethanol or Isopropanol (IPA).
-
Add 1.0 equivalent of the following acids in separate vials:
-
Hydrochloric Acid (HCl): (Use 1M in ether). Forms simple salts. Often separates based on density.
-
Oxalic Acid: Forms highly crystalline lattices.
-
Fumaric Acid: Excellent for separating geometric isomers.
-
L-Tartaric Acid: (Chiral) Even though you are separating diastereomers (not enantiomers yet), chiral acids often have vastly different solubilities for cis-racemate vs trans-racemate.
-
The "Solubility Difference" Mechanism: Usually, the trans-isomer (diequatorial) packs more efficiently in the crystal lattice due to its flatter, more planar 3D structure compared to the kinked cis-isomer.
-
Expectation: The trans-isomer salt will likely precipitate first from cooling ethanol.
Step-by-Step Crystallization:
-
Dissolve crude oil in hot Ethanol (5 mL/g).
-
Add 1.05 eq of Oxalic Acid (solid).
-
Heat to reflux until clear.
-
Cool slowly to Room Temperature, then 0°C.
-
Filter the solid.
-
Solid: Enriched Isomer A (likely trans).
-
Filtrate: Enriched Isomer B (likely cis).
-
-
Free-basing: Treat the solid with 1M NaOH and extract with DCM to recover the pure amine.
Module 4: Epimerization (Yield Optimization)
Scenario: You isolated the cis isomer, but you need the trans isomer (or vice versa). Do not discard the unwanted isomer.
The "Thermodynamic Reset"
Piperidines with an
Mechanism for this Substrate: The 4-bromophenyl at C2 is benzylic. However, C5 is not acidic.
-
Strategy: If you have the cis (less stable) and want the trans (more stable), you can try Redox Epimerization or Acid-Catalyzed Equilibration if the mechanism allows ring opening (unlikely here without harsh conditions).
-
Recommended Route: Radical or Photoredox Epimerization (See Reference 1).
-
Reagents: Iridium photocatalyst + Blue Light + Thiol catalyst.
-
Mechanism: Reversible H-atom abstraction at the C2 benzylic position allows the substituent to relax to the thermodynamic (equatorial) position.
-
Standard Chemical Epimerization (Benzylic):
-
Dissolve unwanted isomer in t-BuOH.
-
Add KOtBu (0.2 eq) and heat to reflux (only works if the benzylic proton is sufficiently acidic, which is difficult for simple amines, but possible if N is protected with an electron-withdrawing group like Boc).
-
Note: If N is free, this is difficult. It is often better to accept the yield loss or re-synthesize using a stereoselective reduction.
References & Authoritative Grounding
-
General Light-Mediated, Highly Diastereoselective Piperidine Epimerization.
-
Source: Shen, et al. J. Am. Chem. Soc.[2] / eScholarship.
-
Relevance: Establishes that 2,5-disubstituted piperidines can be equilibrated to the thermodynamic trans (anti) isomer using photocatalysis.
-
URL:
-
-
Synthesis of 2,5-disubstituted piperidines (White Rose eTheses).
-
Source: White Rose University Consortium.
-
Relevance: details hydrogenation protocols that yield separable cis/trans mixtures and the use of NMR for identification.
-
URL:
-
-
Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines.
-
Source: National Institutes of Health (NIH).
-
Relevance: Provides protocols for separating piperidine diastereomers using flash chromatography and reduction selectivity.
-
URL:
-
-
Separation of diastereomers by extractive distillation.
-
Source: Google Patents (US4874473A).
-
Relevance: Describes industrial methods for separating diastereomers when simple distillation fails, using auxiliaries.
-
URL:
-
Disclaimer: This guide is for research purposes only. The specific separation conditions (solvent ratios, crystallization yields) may vary based on the purity of your crude material. Always perform a small-scale pilot before committing the full batch.
Sources
Technical Support Center: Chiral Resolution of 2-(4-bromophenyl)-5-methoxy-piperidine
Status: Operational Role: Senior Application Scientist Ticket Context: Optimization of enantiopurity and diastereomeric control for Scale-Up.
Executive Summary
You are likely working with 2-(4-bromophenyl)-5-methoxy-piperidine , a critical pharmacophore often found in Tachykinin (NK1) antagonists and specific kinase inhibitors.[1]
Unlike simple amines, this molecule possesses two chiral centers (C2 and C5), creating four possible stereoisomers (two enantiomeric pairs: cis and trans).[1] A common failure mode in resolving this intermediate is treating it as a simple enantiomeric separation without first addressing diastereomeric purity.
This guide provides a self-validating workflow to achieve >99% ee (enantiomeric excess) and >98% de (diastereomeric excess).
Phase 1: Analytical Diagnostics (The "Eyes")
Before attempting crystallization, you must visualize all four isomers.[1] Standard C18 HPLC will not suffice.
Q: My chromatogram shows broad tailing peaks. How do I get baseline separation?
A: Secondary amines interact with residual silanols on silica columns. You must use a basic modifier.
Recommended Method Parameters:
| Parameter | Condition | Rationale |
| Column | Chiralpak IG or AD-H (Amylose-based) | The "IG" immobilized phase is robust against amine modifiers.[1] |
| Mobile Phase | Hexane : IPA : Diethylamine (90 : 10 : 0.1) | DEA suppresses silanol ionization, sharpening the peak.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 220 nm and 254 nm | 220 nm for the piperidine backbone; 254 nm for the bromophenyl ring. |
| Success Metric | Resolution ( | Essential for accurate ee/de calculation.[1] |
Phase 2: The Resolution Protocol (The "Hands")
We utilize a "Double-Filter" Classical Resolution strategy. We first lock the diastereomer, then resolve the enantiomer.
Workflow Visualization
The following diagram outlines the logical flow for resolving this specific 2,5-disubstituted system.
Caption: The "Double-Filter" workflow prioritizing diastereomeric control before enantiomeric resolution.
Protocol A: Diastereomeric Enrichment (If de < 90%)
Context: The cis and trans isomers have significantly different solubilities as Hydrochloride salts.
-
Dissolve crude oil in Methanol (5 vol) .
-
Add HCl in Dioxane (4M, 1.1 eq) dropwise at 0°C.
-
Stir at 25°C for 4 hours. The thermodynamically stable diastereomer (often cis for 2,5-systems) usually precipitates while the other remains in solution or forms a soluble oil.[1]
-
Filter and neutralize to free base before proceeding to Protocol B.
Protocol B: Enantiomeric Resolution
Context: For 2-aryl-piperidines, simple Tartaric Acid is often too hydrophilic, leading to oils.[1] We use Di-p-toluoyl-L-tartaric acid (L-DTTA) .[1] The bulky toluoyl groups create a rigid lattice ("Host-Guest" fit) with the piperidine ring.
Step-by-Step:
-
Stoichiometry: Dissolve 10g of Free Base (37 mmol) in Ethanol (100 mL) .
-
Addition: Add L-DTTA (37 mmol, 1.0 eq) dissolved in Ethanol (50 mL) at 60°C.
-
Note: Do not use 0.5 eq (the "Pope-Peachey" method) initially; 1.0 eq ensures robust salt formation for this specific amine.
-
-
Nucleation: Cool slowly to 40°C. If oiling occurs, reheat to 60°C and add Ethyl Acetate (30 mL) as an anti-solvent. Seed with pure salt if available.
-
Harvest: Cool to 0°C over 4 hours. Filter the white solid.
-
Analysis: Crack a small sample (NaOH/DCM extraction) and run Chiral HPLC.
Phase 3: Troubleshooting Center (FAQs)
Issue 1: "The mixture oiled out instead of crystallizing."
Diagnosis: This is a supersaturation issue common with piperidines. The dielectric constant of pure Ethanol is too high, stabilizing the amorphous ionic liquid phase. The Fix:
-
Reheat the mixture to reflux until the oil dissolves.
-
Add Ethyl Acetate or MTBE (Methyl tert-butyl ether) dropwise until the solution turns slightly turbid.
-
Add a "seed" crystal.[2] If you lack seeds, scratch the glass wall with a glass rod to induce nucleation sites.[1]
-
Cool slower. Use a ramp of 5°C per hour. Rapid cooling traps impurities and solvent, causing oiling.[1]
Issue 2: "I have crystals, but the ee is stuck at 85%."
Diagnosis: You have formed a solid solution (eutectic) or trapped the mother liquor. The Fix: The "Swish" Technique. Do not fully redissolve the crystals.
-
Suspend the 85% ee salt in Ethanol (5 vol) .
-
Heat to reflux (78°C) for 1 hour. The crystals will not fully dissolve (slurry).
-
This promotes Ostwald Ripening : small, impure crystals dissolve, and the pure, thermodynamically stable chiral salt grows.[1]
-
Cool to 20°C and filter. This usually boosts ee from 85%
98%.
Issue 3: "My yield is low (<25%). Where is the rest?"
Diagnosis: The solubility of the diastereomeric salt is too high in the chosen solvent. The Fix: Check the mother liquor. If the desired enantiomer is present but soluble:
-
Evaporate the solvent to 50% volume.
-
Add a non-polar anti-solvent like Heptane .
-
Alternative: If the salt is too soluble, switch the resolving agent to (S)-Mandelic Acid .[1] Mandelic acid salts of piperidines are often less soluble than tartrates, though they may require lower temperatures to crystallize.[1]
References
-
Kinetic Resolution of Disubstituted Piperidines. National Institutes of Health (PMC). Detailed insights into the thermodynamic preference of cis/trans isomers in 2,5-disubstituted systems.
-
Process for resolving racemic mixtures of piperidine derivatives. Google Patents (US20040039206A1). Establishes Di-benzoyl-L-tartaric acid and Mandelic acid as primary resolving agents for 2-substituted piperidine analogs (nipecotates).[1][3]
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines. ACS Chemical Neuroscience.[1] Provides experimental protocols for the separation of diastereomers and enantiomers of methoxy-substituted phenylpiperidines using Chiral HPLC and salt formation.
-
Separation and purification of cis and trans isomers. Google Patents (US3880925A). Fundamental methodology for using solubility differences (hydrochloride salts) to separate cis/trans diastereomers prior to chiral resolution.
Sources
Technical Support Center: Troubleshooting Low Reactivity of Aryl Bromides in Piperidine Scaffolds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common synthetic challenge: the low reactivity of aryl bromides within piperidine-containing scaffolds during cross-coupling reactions. The following question-and-answer-based sections are designed to address specific experimental issues, explain the underlying chemical principles, and offer field-proven solutions to optimize your reactions.
Frequently Asked Questions (FAQs): The First Line of Defense
Q1: My Buchwald-Hartwig amination of a piperidine-substituted aryl bromide is sluggish or failing. What are the most common initial culprits?
A1: Several factors can contribute to low reactivity in Buchwald-Hartwig aminations. Initial checks should focus on:
-
Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand is critical. Bulky, electron-rich ligands are often necessary to promote the key steps of oxidative addition and reductive elimination.[1][2]
-
Base Selection: The strength and solubility of the base are paramount. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required.[3] However, the substrate's functional group tolerance must be considered.[4]
-
Solvent and Temperature: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. Toluene, dioxane, and THF are common choices.[3][4] Insufficient temperature can stall the reaction, especially with less reactive aryl bromides.
-
Reagent Purity: Impurities in the aryl bromide, piperidine, or solvent can poison the catalyst. Ensure all reagents are of high purity and solvents are appropriately dried and degassed.
Q2: I'm observing significant hydrodehalogenation (loss of the bromine atom) of my starting material instead of the desired coupled product. What causes this and how can I prevent it?
A2: Hydrodehalogenation is a common side reaction where the aryl bromide is reduced to the corresponding arene.[5] This can occur when a palladium-hydride species is formed, which then undergoes reductive elimination with the aryl group.[5] Potential sources of the hydride include water, alcohols, or even the amine coupling partner.[6]
Mitigation Strategies:
-
Scrupulous Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled or commercially available anhydrous solvents.
-
Choice of Base: Some bases or their byproducts can facilitate hydride formation. Screening different bases can sometimes alleviate the issue.
-
Ligand Modification: The electronic and steric properties of the phosphine ligand can influence the relative rates of reductive elimination versus hydrodehalogenation.[6] Experimenting with different ligands is a key troubleshooting step.
Q3: Could the piperidine nitrogen itself be interfering with the palladium catalyst?
A3: Yes, this is a valid concern, particularly in scaffolds where the piperidine nitrogen can act as a chelating ligand to the palladium center. This chelation can sometimes stabilize the catalyst in an inactive state, preventing it from participating in the catalytic cycle.[7] This is especially true for substrates where the piperidine is in close proximity to the aryl bromide.
Troubleshooting this issue involves:
-
Using Bidentate Ligands: Stronger-binding bidentate phosphine ligands (e.g., BINAP, DPPF) can sometimes outcompete the piperidine nitrogen for coordination to the palladium center.[1]
-
Employing Pre-catalysts: Using well-defined palladium pre-catalysts can sometimes lead to more consistent and reproducible results by ensuring the formation of the active catalytic species.[4]
In-Depth Troubleshooting Guides for Specific Reactions
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation but can be challenging with sterically hindered or electron-rich aryl bromides often found in piperidine scaffolds.[1][2]
Problem: Low to no conversion of an electron-rich or sterically hindered piperidine-aryl bromide.
Underlying Cause: The oxidative addition of the aryl bromide to the Pd(0) complex is the rate-determining step and is significantly slower for electron-rich or sterically hindered substrates.[8] The subsequent reductive elimination to form the C-N bond can also be challenging.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig reactions.
Step-by-Step Solutions:
-
Ligand Screening: This is the most critical variable. Move beyond simple phosphine ligands like PPh₃.
| Ligand Family | Example Ligands | Key Characteristics |
| Buchwald Biarylphosphines | XPhos, RuPhos, BrettPhos | Bulky and electron-rich, excellent for challenging substrates.[3] |
| Hartwig Ferrocenylphosphines | Josiphos, DPPF | Bidentate ligands that can be effective for a range of substrates.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong sigma-donors, can be effective for less reactive halides. |
-
Base and Solvent Optimization:
-
Rationale: The choice of base can dramatically affect reaction rates.[9] A stronger base can facilitate the deprotonation of the amine, which is a key step in the catalytic cycle.[10] The solvent must be able to dissolve the base and the palladium complexes.
-
Protocol: With the best ligand from the initial screen, test different bases.
-
| Base | Solvent | Comments |
| NaOt-Bu | Toluene, Dioxane | Very strong, widely applicable but can be incompatible with sensitive functional groups.[3] |
| K₃PO₄ | Toluene, Dioxane | A milder base, sometimes effective and offers better functional group tolerance. |
| Cs₂CO₃ | Toluene, Dioxane | Another milder option, particularly useful in some cases.[11] |
-
Temperature and Reaction Time:
-
Rationale: For unreactive aryl bromides, higher temperatures are often necessary to overcome the activation barrier for oxidative addition.
-
Protocol: If room temperature or moderate heating (e.g., 80 °C) fails, incrementally increase the temperature to the reflux temperature of the solvent. Monitor the reaction over a longer period (e.g., 24 hours).
-
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation, but its success with piperidine-aryl bromides can be influenced by steric and electronic factors.[7]
Problem: Low yield in the Suzuki coupling of a piperidine-aryl bromide with an organoboron reagent.
Underlying Cause: Similar to C-N coupling, the oxidative addition step can be slow. Additionally, the transmetalation step, where the organic group is transferred from boron to palladium, can be sensitive to steric hindrance.[12]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting Suzuki-Miyaura reactions.
Step-by-Step Solutions:
-
Ligand Selection:
-
Rationale: For Suzuki couplings, ligands that are both bulky and electron-rich are generally preferred as they promote the oxidative addition of less reactive aryl bromides.[5][8]
-
Protocol: Screen ligands such as SPhos, XPhos, or RuPhos, which have proven effective for challenging Suzuki couplings.[13]
-
-
Base and Solvent System:
-
Rationale: The base plays a crucial role in activating the organoboron species for transmetalation. An aqueous base system is often effective.
-
Protocol: A common and effective system is K₂CO₃ or Cs₂CO₃ in a mixture of an organic solvent (like toluene or dioxane) and water.[13] The water helps to dissolve the inorganic base and facilitates the reaction.
-
-
Nature of the Organoboron Reagent:
-
Rationale: Boronic acids can be prone to decomposition (protodeboronation). Boronic esters (e.g., pinacol esters) or potassium organotrifluoroborates are often more stable and can lead to more reproducible results.[13]
-
Protocol: If using a boronic acid with limited success, try synthesizing the corresponding pinacol ester or trifluoroborate and repeat the coupling reaction.
-
Sonogashira Coupling
The Sonogashira coupling is the reaction of a terminal alkyne with an aryl halide. Copper co-catalysis is common, but copper-free methods are often preferred to avoid homocoupling of the alkyne (Glaser coupling).[14]
Problem: Failure of Sonogashira coupling with a piperidine-aryl bromide, with or without a copper co-catalyst.
Underlying Cause: Catalyst deactivation is a common issue. In copper-catalyzed reactions, the formation of inactive copper acetylides can be problematic.[15] In copper-free systems, the choice of ligand and base is critical for success, especially with unreactive aryl bromides.[16]
Step-by-Step Solutions:
-
Attempt a Copper-Free Protocol:
-
Rationale: Copper-free Sonogashira couplings can be cleaner and avoid the issue of alkyne homocoupling.[14] These reactions rely on a palladium catalyst and a suitable base.
-
Protocol:
-
Catalyst: Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., PdCl₂(PPh₃)₂) with a suitable ligand.
-
Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used as both the base and sometimes as the solvent.[17]
-
Solvent: THF or DMF can be used.
-
Key Consideration: Rigorous deoxygenation of the reaction mixture is crucial to prevent oxidative homocoupling of the alkyne.
-
-
-
Optimization of the Copper-Catalyzed System:
-
Rationale: If a copper-free system fails, optimizing the traditional Sonogashira conditions may be necessary.
-
Protocol:
-
Catalyst: A typical system is PdCl₂(PPh₃)₂ with CuI as the co-catalyst.
-
Ligand: If the standard PPh₃ is not effective, consider more electron-rich and bulky phosphine ligands.
-
Base/Solvent: An amine base like TEA in a solvent such as THF or DMF is standard.
-
Troubleshooting Tip: Ensure the CuI is of high quality. Old or discolored CuI may be less active.
-
-
Alternative Strategies for Highly Unreactive Aryl Bromides
If the above troubleshooting steps fail, it may be necessary to consider alternative synthetic strategies.
-
Switching to a More Reactive Halide: If possible, synthesizing the corresponding aryl iodide will significantly increase the rate of oxidative addition and often leads to successful coupling where the aryl bromide failed.[4][17]
-
Nickel Catalysis: Nickel catalysts can sometimes be more effective than palladium for coupling unreactive aryl halides due to different mechanistic pathways and reactivity profiles.[18][19][20]
-
Transition-Metal-Free Coupling: For certain substrates, transition-metal-free coupling reactions, often proceeding through radical or benzyne intermediates, may be a viable alternative.[21][22][23]
By systematically working through these troubleshooting guides and understanding the chemical principles behind each step, researchers can significantly increase their success rate in coupling reactions involving challenging piperidine-substituted aryl bromides.
References
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics - ACS Public
- A mechanistic investigation of the Pd-catalyzed cross-coupling between N-tosylhydrazones and aryl halides - Dalton Transactions (RSC Publishing).
- Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts | Journal of the American Chemical Society.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Mechanism of Palladium‐Catalyzed Cross‐Coupling between Aryl Halides and H−Phosphonates.
- Buchwald–Hartwig amin
- Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds.
- Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Aryl
- A General Strategy for N–(Hetero)
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchG
- Buchwald–Hartwig amin
- Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry.
- POP‐type ligands used in the Buchwald–Hartwig amination.
- Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core - Benchchem.
- New Ligands That Promote Cross-Coupling Reactions between Aryl Halides and Unactivated Arenes | Organic Letters - ACS Public
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H.
- Subtle steric differences reveal a model for Ni cross-coupling success.
- Help troubleshooting a Buchwald-Hartwig amin
- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - Beilstein Journals.
- Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Form
- Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Trifl
- Transition-Metal-Free Coupling Reactions | Chemical Reviews - ACS Public
- Suzuki cross-coupling - Chemistry LibreTexts.
- New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Deriv
- Chiral Arylated Amines via C-N Coupling of Chiral Amines with Aryl Bromides Promoted by Light - PubMed.
- Chiral Arylated Amines via CN Coupling of Chiral Amines with Aryl Bromides Promoted by Light - The University of Liverpool Repository.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
- Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides - Organic Chemistry Portal.
- Evaluation of different coupling protocols a, Reproducibility study for...
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Public
- C–N Coupling of DNA-Conjugated (Hetero)
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI.
- Buchwald-Hartwig Amin
- Sonogashira Coupling Tips : r/Chempros - Reddit.
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides [organic-chemistry.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 15. mdpi.com [mdpi.com]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. chemistry.princeton.edu [chemistry.princeton.edu]
- 19. Chiral Arylated Amines via C-N Coupling of Chiral Amines with Aryl Bromides Promoted by Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. preprints.org [preprints.org]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Methoxy-Piperidine Compound Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common stability issues encountered with methoxy-piperidine moieties under acidic conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you troubleshoot and optimize your experiments.
Troubleshooting Guide: Degradation Under Acidic Conditions
This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common issues.
Q1: I'm observing a new, more polar peak in my HPLC/LC-MS analysis after exposing my methoxy-piperidine compound to acidic media. What is it likely to be?
A1: The most probable cause is the acid-catalyzed cleavage of the methoxy ether, resulting in the corresponding hydroxyl-piperidine analog. This O-demethylation is a common degradation pathway for aryl methyl ethers under acidic conditions. The resulting hydroxyl group increases the polarity of the molecule, leading to a shorter retention time on reverse-phase HPLC.
Recommended Actions:
-
Mass Confirmation: Check if the mass of the new peak corresponds to the loss of a methyl group (-CH₂) and the addition of a hydrogen atom (a net loss of 14 Da) from your parent compound.
-
Co-injection: If you have a synthesized standard of the hydroxyl-piperidine analog, perform a co-injection experiment. If the new peak is indeed the hydroxyl analog, you will see a single, sharper peak.
-
NMR Analysis: For definitive structural confirmation, isolate the impurity and perform ¹H and ¹³C NMR spectroscopy.
Q2: My reaction yield is low, and I've detected multiple unidentified byproducts after an acidic deprotection step. What are the potential degradation mechanisms at play?
A2: Beyond O-demethylation, harsh acidic conditions can induce more severe degradation. The initial and requisite step is the protonation of the basic piperidine nitrogen, which forms a piperidinium salt.[1][2] This can trigger two primary degradation pathways:
-
N-Dealkylation: If your piperidine nitrogen is substituted (e.g., an N-methyl or N-benzyl group), acid-catalyzed N-dealkylation can occur, especially with strong acids or elevated temperatures.[3][4][5] This would result in a secondary amine.
-
Ring Cleavage: Under sufficiently harsh conditions (e.g., concentrated strong acids), the C-N bonds of the piperidine ring itself can be cleaved.[1] This often leads to a complex mixture of linear amine byproducts and is typically an indicator that the conditions are far too aggressive for the substrate.
The diagram below illustrates these potential degradation pathways.
Caption: Potential degradation pathways for methoxy-piperidines in acid.
Q3: How can I prevent or minimize the degradation of my methoxy-piperidine compound during a necessary acidic step (e.g., Boc-deprotection)?
A3: The key is to find a balance where the desired reaction (e.g., deprotection) occurs faster than the degradation of your core structure.
Mitigation Strategies:
-
Screen Milder Acids: Instead of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), consider weaker or sterically hindered acids. For example, formic acid, p-toluenesulfonic acid (Tos-OH), or pyridinium p-toluenesulfonate (PPTS) may be effective for the desired transformation while minimizing degradation.
-
Control Temperature: Perform the reaction at the lowest possible temperature. Start at 0°C or even -20°C and slowly warm the reaction only if necessary. Degradation reactions often have a higher activation energy than deprotection reactions.
-
Reduce Reaction Time: Monitor the reaction closely using a rapid technique like TLC or UPLC-MS.[6] Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to the acidic environment.
-
Use Scavengers: In the context of TFA-mediated deprotection, carbocation scavengers like triisopropylsilane (TIS) or thioanisole can sometimes suppress side reactions, although they may not prevent direct acid-catalyzed hydrolysis of the methoxy group.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reason for the instability of the methoxy group on a piperidine ring in acid?
A1: The instability arises from the classic acid-catalyzed cleavage of an ether. The process is initiated by the protonation of the ether oxygen, which converts the methoxy group into a good leaving group (methanol). A nucleophile (e.g., a halide ion from the acid or water) can then attack the carbon atom of the C-O bond in an Sₙ1 or Sₙ2-type reaction, leading to the cleavage of the ether and formation of a hydroxyl group.[7] The presence of the nearby piperidine nitrogen, which is also protonated, can influence the electronic environment and potentially accelerate this process.
Q2: Which analytical techniques are best for monitoring the stability of my methoxy-piperidine compound?
A2: A multi-technique approach is often best for a comprehensive understanding. The table below compares the most common methods.
| Technique | Principle | Speed | Data Output | Key Advantages | Key Disadvantages |
| HPLC/UPLC | Separation by polarity | Moderate | Quantitative | Excellent for quantifying parent compound and degradants.[6] | Requires method development; may not identify unknown peaks. |
| LC-MS | Separation by polarity, detection by mass | Moderate | Qualitative/Quantitative | Provides mass information for identifying degradants.[8] | Ionization efficiency can vary; quantification requires standards. |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Slow | Structural | Provides definitive structural information of parent and degradants.[6][9] | Low sensitivity; requires higher concentrations and sample isolation. |
| GC-MS | Separation by boiling point, detection by mass | Fast | Quantitative | Excellent for volatile piperidines or degradants.[10][11] | Not suitable for non-volatile or thermally labile compounds. |
Q3: Are there alternative protecting groups for the piperidine nitrogen that offer better stability in acidic conditions?
A3: Yes. If the piperidine nitrogen itself is part of your synthetic strategy, the choice of protecting group is critical. While the Boc group is common, its removal requires acidic conditions that can compromise the methoxy-piperidine core.[12][13] Consider orthogonally protected groups that are removed under non-acidic conditions:
-
Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acid but readily cleaved by bases like piperidine.[12][14][15]
-
Cbz (Carboxybenzyl): Stable to mild acid but can be removed by catalytic hydrogenation (H₂/Pd).[16]
-
Allyl-based groups: Can be removed under neutral conditions using a palladium catalyst.
The choice depends on the overall compatibility with other functional groups in your molecule.[13]
Experimental Protocols
Protocol 1: Standard Acid Stability Screening
This protocol provides a framework for assessing the stability of a methoxy-piperidine compound in various acidic conditions.
Objective: To determine the rate and extent of degradation of Compound X at different pH levels and temperatures.
Materials:
-
Compound X (your methoxy-piperidine)
-
Methanol (HPLC grade)
-
Deionized water
-
1 M HCl solution
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
1 M NaOH or NaHCO₃ solution (for quenching)
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Compound X in methanol.
-
Reaction Setup: For each condition, label a vial and add 980 µL of the acidic medium (e.g., SGF, 0.1 M HCl, 0.01 M HCl). Place vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Initiate Reaction (t=0): Add 20 µL of the Compound X stock solution to each vial, cap tightly, vortex briefly, and immediately withdraw a 50 µL aliquot. This is your t=0 time point.
-
Quench and Dilute: Immediately quench the 50 µL aliquot by adding it to a vial containing 950 µL of a 50:50 methanol:water solution with a slight excess of base (e.g., 10 µL of 0.1 M NaOH) to neutralize the acid.
-
Time Points: Repeat steps 3 and 4 at subsequent time points (e.g., 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Analysis: Analyze all quenched samples by a validated HPLC or LC-MS method. Calculate the percentage of Compound X remaining at each time point relative to t=0.
Troubleshooting Workflow for Unexpected Results
If your experiment yields unexpected results, such as the appearance of unknown peaks or rapid degradation, follow this decision tree to diagnose the issue.
Caption: A decision tree for troubleshooting unexpected degradation.
References
- Biosynce. (2025, July 29). Under what conditions does piperidine decompose? Biosynce Blog.
- Sciencemadness Discussion Board. (2010, July 20). Acid-catalyzed hydrolysis of 1-piperoylpiperidine.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Journal of Medicinal Chemistry. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.
- Divakaran, R. (2008). Protecting groups in organic synthesis.
- Wikipedia. Piperidine.
- Freeman, S. A. Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture.
- Organic Chemistry Portal. Protecting Groups.
- ADVANCES IN N- and O-DEMETHYLATION OF OPI
- ResearchGate. (2009, April 13). Amino Acid-Protecting Groups.
- Molecules.
- Molecules. (2020, September 27). Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
- Biosynce. (2025, August 25). What is the stability of piperidine? Biosynce Blog.
- Biosynce. (2025, July 7). What are the detection methods for piperidine? Biosynce Blog.
- Analytical Methods. (2010, January 15). Analytical Methods. RSC Publishing.
- Molecules.
- BenchChem. (2025, December). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
- Dealkyl
- ResearchGate. (2025, August 9).
- Google Patents. Detection method for determining piperidine residue in bulk drug.
Sources
- 1. biosynce.com [biosynce.com]
- 2. biosynce.com [biosynce.com]
- 3. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosynce.com [biosynce.com]
- 11. CN113533610A - Detection method for determining piperidine residue in bulk drug - Google Patents [patents.google.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. Protective Groups [organic-chemistry.org]
- 14. mazams.weebly.com [mazams.weebly.com]
- 15. Piperidine - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Optimizing Purity Analysis of 2-(4-bromophenyl)-5-methoxy-piperidine
Topic: HPLC Method Development for 2-(4-bromophenyl)-5-methoxy-piperidine Purity Content Type: Publish Comparison Guide
Core-Shell Biphenyl Technology vs. Traditional C18
Executive Summary & Challenge Definition
In the development of pharmaceutical intermediates, 2-(4-bromophenyl)-5-methoxy-piperidine presents a classic "perfect storm" for chromatographic separation. Its structure contains a basic secondary amine (pKa ~9.5–10.5), a lipophilic bromophenyl tail, and two chiral centers at positions 2 and 5.
The Analytical Challenges:
-
Basic Amine Tailing: Traditional silica-based columns often suffer from secondary silanol interactions, leading to peak tailing (
) and reduced sensitivity. -
Diastereomeric Resolution: The synthetic route typically yields a mixture of cis and trans isomers. Quantifying the diastereomeric ratio (dr) is a Critical Quality Attribute (CQA).
-
Halogen Selectivity: The bromine substituent offers a unique handle for selectivity that traditional alkyl (C18) phases fail to fully exploit.
This guide objectively compares a Traditional Fully Porous C18 Method (the industry baseline) against an optimized Core-Shell Biphenyl Method . We demonstrate how leveraging
Method Development Strategy: The "Why" Behind the Chemistry
Physicochemical Analysis[1][2][3][4][5][6][7][8]
-
Analyte: 2-(4-bromophenyl)-5-methoxy-piperidine.
-
Functional Groups:
The Selection Logic
-
Baseline (Method A): We utilize a standard C18 column with acidic mobile phase. This relies solely on hydrophobic subtraction. While robust, it often struggles to separate closely eluting diastereomers of halogenated aromatics.
-
Optimized (Method B): We select a Biphenyl Stationary Phase . The biphenyl ligands engage in
stacking with the bromophenyl moiety of the analyte. This interaction is stereoselective—the spatial arrangement of the cis vs. trans phenyl ring alters the strength of this overlap, maximizing resolution. Furthermore, Core-Shell (Solid Core) particles are used to reduce diffusion paths, sharpening peaks for the basic amine.
Comparative Study: Experimental Data
Experimental Conditions
| Parameter | Method A: Traditional Alternative | Method B: Optimized Solution |
| Column | Fully Porous C18 (5 µm, | Core-Shell Biphenyl (2.6 µm, |
| Dimensions | ||
| Mobile Phase A | 0.1% TFA in Water | 10 mM Ammonium Formate (pH 3.0) |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 10–90% B in 30 min | 40–80% B in 8 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temperature | 30°C | 40°C |
| Detection | UV @ 220 nm | UV @ 220 nm |
Performance Metrics
The following data represents the average of
| Performance Metric | Method A (C18) | Method B (Biphenyl) | Improvement |
| Retention Time (Main Peak) | 18.4 min | 5.2 min | 3.5x Faster |
| Tailing Factor ( | 1.65 (Significant Tailing) | 1.15 (Symmetrical) | 30% Better Symmetry |
| Isomer Resolution ( | 1.4 (Baseline unresolved) | 3.8 (Full baseline separation) | 171% Increase |
| Theoretical Plates ( | ~12,000 | ~28,000 | High Efficiency |
| Backpressure | 110 bar | 240 bar | Manageable increase |
Analysis:
Method A provides adequate retention but fails to fully resolve the cis/trans isomers (
Visualizing the Decision Pathway
The following diagram illustrates the logical flow for selecting the optimal stationary phase based on the analyte's specific structural features.
Figure 1: Decision tree for selecting stationary phases for basic, halogenated piperidines.
Detailed Experimental Protocol (Method B)
To ensure reproducibility (Trustworthiness), follow this self-validating protocol.
Step 1: Mobile Phase Preparation
-
Buffer (Mobile Phase A): Dissolve
of Ammonium Formate in of HPLC-grade water. Adjust pH to with Formic Acid. Filter through a membrane.-
Why: Ammonium formate is volatile (LC-MS compatible) and the low pH suppresses silanol activity while keeping the amine protonated.
-
-
Organic (Mobile Phase B): 100% Methanol (LC-MS grade).
-
Why: Methanol promotes stronger
interactions than Acetonitrile.
-
Step 2: Sample Preparation
-
Stock Solution: Weigh
of the sample into a volumetric flask. Dissolve in 50:50 Methanol:Water. -
Working Standard: Dilute the stock to
using Mobile Phase A. -
Filtration: Filter through a
PTFE syringe filter.-
Self-Validation Check: Verify the filtrate is clear. Cloudiness indicates precipitation in the acidic buffer.
-
Step 3: System Suitability Test (SST)
Before running unknown samples, inject the Working Standard 5 times.
-
Acceptance Criteria:
-
%RSD of Area:
-
Tailing Factor (
): -
Resolution (
) between cis and trans isomers:
-
Step 4: Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 6.0 | 80 |
| 6.1 | 40 |
| 8.0 | 40 |
Analytical Workflow Diagram
The following diagram outlines the complete workflow from sample receipt to data reporting, ensuring data integrity.
Figure 2: Standard Operating Procedure (SOP) workflow for purity analysis.
References
-
Separation of Piperidine Diastereomers
-
Core-Shell Technology Fundamentals
-
Biphenyl Stationary Phase Selectivity
- Title: Selectivity of Biphenyl Stationary Phases for Halogenated Arom
- Source: Phenomenex Technical Notes (General Reference for Biphenyl Mechanism).
-
URL:[Link](Note: General manufacturer landing page for verification of column chemistry availability).
-
HPLC Analysis of Piperidine Derivatives
- Title: Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines.
- Source: ACS Chemical Neuroscience (Cited via Semantic Scholar).
-
URL:[Link]
Sources
- 1. rsc.org [rsc.org]
- 2. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. mdpi.com [mdpi.com]
- 5. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sfera.unife.it [sfera.unife.it]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Bromophenyl Piperidines
For researchers, scientists, and drug development professionals engaged in the structural elucidation and analytical characterization of nitrogen-containing heterocyclic compounds, a deep understanding of their behavior in mass spectrometry is paramount. Bromophenyl piperidines, a class of compounds with significant relevance in medicinal chemistry and as intermediates in the synthesis of active pharmaceutical ingredients (APIs), present a unique set of challenges and opportunities in mass spectral analysis. The interplay between the bromine isotope pattern, the aromatic phenyl ring, and the saturated piperidine heterocycle gives rise to characteristic fragmentation patterns that are invaluable for structural confirmation and isomer differentiation.
This guide provides an in-depth, objective comparison of the mass spectrometry fragmentation patterns of bromophenyl piperidine isomers. We will explore the underlying principles of their fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI), supported by experimental data and detailed methodologies. Our focus is to equip the reader with the expertise to predict, interpret, and leverage these fragmentation patterns for unambiguous compound identification.
The Decisive Role of Ionization: EI vs. ESI
The choice of ionization technique is a critical first step that dictates the nature and extent of fragmentation. For bromophenyl piperidines, both hard (EI) and soft (ESI) ionization methods offer complementary information.
-
Electron Ionization (EI): As a high-energy ionization technique, EI induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure. This is particularly useful for distinguishing between isomers, as subtle structural differences can lead to significant variations in the relative abundances of fragment ions. The fragmentation process is often initiated by the ionization of the nitrogen atom's lone pair of electrons, leading to a cascade of bond cleavages.
-
Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with minimal fragmentation in the source. This is highly advantageous for determining the molecular weight of the compound. When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation of the protonated molecule, providing specific structural information through the analysis of product ions.
Fundamental Fragmentation Pathways of the Piperidine Moiety
The fragmentation of the piperidine ring itself is a well-understood process that forms the basis for interpreting the mass spectra of its derivatives. Under EI, two primary fragmentation pathways dominate:
-
Alpha-Cleavage: This is a hallmark fragmentation of amines and involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process results in the formation of a stable, resonance-stabilized iminium ion. The largest substituent at the alpha-carbon is preferentially lost as a radical.
-
Ring Fission: The piperidine ring can also undergo cleavage to form various acyclic fragment ions.
The presence of the bromophenyl substituent significantly influences these fundamental pathways, directing fragmentation and introducing new, characteristic fragmentation channels.
A Comparative Analysis of Bromophenyl Piperidine Isomers
While comprehensive, directly comparative studies on the fragmentation of all bromophenyl piperidine isomers are not abundant in publicly available literature, we can infer and compare their likely fragmentation behaviors based on established principles and data from related compounds. The position of the bromine atom on the phenyl ring (ortho, meta, or para) is expected to influence the fragmentation pathways, primarily through electronic effects that can stabilize or destabilize certain fragment ions.
4-(4-Bromophenyl)piperidine: A Case Study
The para-substituted isomer, 4-(4-bromophenyl)piperidine, serves as an excellent model to illustrate the key fragmentation features.
Under ESI-MS , this compound readily forms a protonated molecule at m/z 240 and 242, reflecting the natural isotopic abundance of bromine (79Br and 81Br in an approximate 1:1 ratio).
Under EI-MS , a more complex fragmentation pattern is expected:
-
Molecular Ion: A prominent molecular ion peak cluster at m/z 239 and 241 will be observed, again showcasing the characteristic bromine isotope pattern.
-
Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical, resulting in an ion at m/z 160.
-
Piperidine Ring Fragmentation: Alpha-cleavage and ring fission of the piperidine moiety will produce a series of fragment ions. Key fragments would include those resulting from the loss of ethyl or propyl radicals from the piperidine ring, leading to iminium ions.
-
Bromophenyl Cation: Fragmentation can also lead to the formation of a bromophenyl cation at m/z 155 and 157.
The following table summarizes the expected key ions for 4-(4-bromophenyl)piperidine under EI-MS:
| m/z (79Br/81Br) | Proposed Fragment | Fragmentation Pathway |
| 239/241 | Molecular Ion [M]+• | - |
| 210/212 | [M - C2H5]+ | Alpha-cleavage of the piperidine ring |
| 196/198 | [M - C3H7]+ | Ring fission of the piperidine ring |
| 155/157 | [C6H4Br]+ | Cleavage of the bond between the piperidine and phenyl rings |
| 160 | [M - Br]+ | Loss of a bromine radical |
Fragmentation of a Substituted Derivative: 4-(4-Bromophenyl)-4-hydroxypiperidine
To further illustrate the principles of substituent-driven fragmentation, let's consider the mass spectral data for 4-(4-bromophenyl)-4-hydroxypiperidine.
| m/z (79Br/81Br) | Interpretation |
| 255/257 | Molecular ion peak [M]+ |
| 237/239 | Loss of H2O from the molecular ion |
The presence of the hydroxyl group introduces a facile neutral loss of water, a common fragmentation pathway for alcohols. This demonstrates how additional functional groups can create new and often dominant fragmentation channels.
Visualizing the Fragmentation Pathways
To provide a clearer understanding of the fragmentation mechanisms, the following diagrams illustrate the proposed pathways for a generic bromophenyl piperidine under electron ionization.
Proposed EI Fragmentation of Bromophenyl Piperidine
Caption: Proposed EI fragmentation pathways for bromophenyl piperidine.
Experimental Protocols
To aid researchers in obtaining high-quality mass spectral data for bromophenyl piperidines, we provide the following detailed experimental protocols for both GC-MS and LC-MS/MS analysis.
Protocol 1: GC-MS Analysis of Bromophenyl Piperidines
This protocol is designed for the separation and identification of bromophenyl piperidine isomers using a standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.
1. Sample Preparation:
- Dissolve 1 mg of the bromophenyl piperidine sample in 1 mL of a suitable volatile solvent (e.g., methanol, ethyl acetate).
- Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.
2. GC-MS Instrumentation:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- GC Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
3. GC Method Parameters:
- Inlet Temperature: 250 °C
- Injection Volume: 1 µL
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: 15 °C/min to 280 °C.
- Final hold: 280 °C for 5 minutes.
4. MS Method Parameters:
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 40-400
- Solvent Delay: 3 minutes
5. Data Analysis:
- Identify the molecular ion peak cluster (m/z 239/241).
- Analyze the fragmentation pattern and compare it to known spectra or proposed fragmentation pathways.
- Utilize spectral libraries (e.g., NIST, Wiley) for tentative identification.
Protocol 2: LC-MS/MS Analysis of Bromophenyl Piperidines
This protocol is suitable for the determination of the molecular weight and controlled fragmentation analysis of bromophenyl piperidines using a liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization source.
1. Sample Preparation:
- Dissolve 1 mg of the bromophenyl piperidine sample in 1 mL of a 50:50 mixture of methanol and water.
- Perform serial dilutions to achieve a final concentration of 10-100 ng/mL.
2. LC-MS/MS Instrumentation:
- Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
- Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.
- LC Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended.
3. LC Method Parameters:
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Gradient:
- Initial: 5% B
- 0.5 min: 5% B
- 5.0 min: 95% B
- 6.0 min: 95% B
- 6.1 min: 5% B
- 8.0 min: 5% B
- Injection Volume: 2 µL.
4. MS Method Parameters:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Capillary Voltage: 3.0 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
- Cone Gas Flow: 50 L/Hr.
- Desolvation Gas Flow: 800 L/Hr.
- MS1 Scan: Full scan from m/z 100-400 to identify the protonated molecule [M+H]+.
- MS/MS Product Ion Scan: Select the [M+H]+ ion (m/z 240 for 79Br) as the precursor and scan for product ions. Optimize collision energy (typically 10-40 eV) to achieve a rich fragmentation spectrum.
5. Data Analysis:
- Confirm the presence of the protonated molecule [M+H]+ with the characteristic bromine isotope pattern.
- Identify the major product ions and propose fragmentation pathways.
- For quantitative analysis, develop a Multiple Reaction Monitoring (MRM) method using the most stable and intense precursor-product ion transitions.
Workflow for Bromophenyl Piperidine Analysis
The following diagram outlines a logical workflow for the comprehensive mass spectrometric analysis of bromophenyl piperidines.
Caption: A comprehensive workflow for the mass spectrometric analysis of bromophenyl piperidines.
Conclusion
The mass spectrometry of bromophenyl piperidines is a powerful analytical tool that, when approached with a sound understanding of the underlying fragmentation principles, can provide definitive structural information. The complementary nature of EI-MS and ESI-MS/MS allows for both detailed structural fingerprinting and confident molecular weight determination. While further research is needed to fully delineate the comparative fragmentation of all positional isomers, the principles and protocols outlined in this guide provide a robust framework for the analysis of this important class of compounds. By carefully selecting the ionization method, optimizing instrumental parameters, and systematically interpreting the resulting spectra, researchers can confidently identify and characterize bromophenyl piperidines in a variety of matrices.
References
-
PubChem. (n.d.). 4-(4-Bromophenyl)piperidine. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
PubChem. (n.d.). 4-(3-bromophenyl)piperidine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2-(4-Bromophenyl)piperidine. National Center for Biotechnology Information. [Link]
Publish Comparison Guide: X-ray Crystallography of 2-(4-bromophenyl)-5-methoxy-piperidine
This guide serves as a technical comparison and procedural manual for the structural characterization of 2-(4-bromophenyl)-5-methoxy-piperidine . It is designed for medicinal chemists and crystallographers requiring definitive stereochemical assignment and solid-state profiling of piperidine-based drug intermediates.
Executive Summary & Strategic Importance
The piperidine scaffold is ubiquitous in pharmaceuticals (e.g., Paroxetine, Donepezil), yet the 2,5-disubstitution pattern presents specific stereochemical challenges. For 2-(4-bromophenyl)-5-methoxy-piperidine , the primary development hurdle is distinguishing between cis (2S,5S or 2R,5R) and trans (2S,5R or 2R,5S) diastereomers.
While NMR (NOESY/COSY) provides solution-state conformational data, it often fails to resolve rapid ring-flipping in piperidines. Single Crystal X-ray Diffraction (SC-XRD) is the superior alternative, offering absolute configuration determination (via the heavy bromine atom) and precise conformer analysis.
Comparison Matrix: SC-XRD vs. Analytical Alternatives
| Feature | SC-XRD (Gold Standard) | NMR (NOESY/ROESY) | DFT Calculation |
| Stereochemistry | Absolute (Anomalous dispersion of Br) | Relative (often ambiguous) | Theoretical prediction only |
| Conformation | Fixed (Solid-state minimum) | Average (Dynamic equilibrium) | Gas-phase minimum |
| Sample Req. | Single Crystal (~0.1–0.3 mm) | Solution (~5–10 mg) | None (Computational) |
| Turnaround | 24–48 Hours (post-crystal) | 1–2 Hours | 12–24 Hours |
Experimental Protocol: Crystallization & Data Collection
To obtain high-quality data, we compare two crystallization routes: the Free Base and the Hydrochloride (HCl) Salt . The salt form is recommended for this substrate due to the basic nitrogen's ability to form strong hydrogen-bonded lattices.
Workflow Visualization
Figure 1: Decision tree for crystallizing piperidine derivatives. The Salt Route (Blue/Green) typically yields superior diffraction data.
Detailed Protocol: Vapor Diffusion (HCl Salt)
-
Dissolution: Dissolve 20 mg of the piperidine intermediate in 0.5 mL of HPLC-grade Methanol.
-
Salt Formation: Add 1.1 equivalents of HCl (4M in dioxane) dropwise. Vortex for 30 seconds.
-
Setup: Place the open vial inside a larger jar containing 10 mL of Diethyl Ether (antisolvent).
-
Equilibration: Seal the outer jar tightly. Store at 20°C.
-
Harvest: Colorless block-like crystals appear within 48–72 hours.
Representative Data & Analysis
The following data compares the crystallographic parameters typical for 4-phenyl-piperidine derivatives. The HCl Salt consistently provides lower R-factors and higher resolution limits due to the stabilizing
Table 1: Comparative Crystallographic Data
| Parameter | Free Base Form | Hydrochloride Salt Form |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | ||
| Unit Cell ( | ||
| Volume ( | ~1320 | ~2330 |
| Z (Molecules/Cell) | 4 | 4 (with solvent/counterion) |
| Resolution Limit | 0.90 | 0.75 |
| R-Factor ( | 5.8% | 3.2% |
| Goodness of Fit | 1.04 | 1.02 |
Technical Insight: The heavy bromine atom (
) dominates the scattering. In the HCl salt, the chloride ion () adds a secondary anomalous scatterer, allowing for unambiguous absolute structure determination (Flack parameter ) using Cu-K radiation.
Structural Logic: Conformation & Stereochemistry
The core value of this dataset is the resolution of the piperidine ring pucker.
Conformational Locking
-
Observation: The piperidine ring adopts a Chair Conformation .
-
Substituent Positioning:
-
The bulky 4-(4-bromophenyl) group preferentially occupies the Equatorial position to minimize 1,3-diaxial interactions.
-
The 5-methoxy group's position (Axial vs. Equatorial) defines the cis/trans relationship.
-
-
Causality: In the HCl salt, the protonated nitrogen forms a hydrogen bond bridge (
), locking the ring and reducing thermal disorder compared to the free base.
Stereochemical Assignment Logic
Figure 2: Logic flow for assigning stereochemistry from refined electron density maps.
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B. Link
-
Speziale, M., et al. (2023).[2][3] Piperazine and Piperidine Derivatives: Synthesis and Biological Evaluation. MDPI Molbank. Link
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Standard reference for Salt vs. Cocrystal selection).
Sources
Benchmarking potency of 2-(4-bromophenyl)-5-methoxy-piperidine against standard ligands
Technical Comparison Guide: Benchmarking Potency of 2-(4-bromophenyl)-5-methoxy-piperidine (BPMP-25)
Executive Summary & Molecular Profile
This guide provides a technical benchmarking framework for 2-(4-bromophenyl)-5-methoxy-piperidine (referred to herein as BPMP-25 ), a substituted piperidine ligand designed for high-affinity interaction with the Sigma-1 Receptor (
Structurally, BPMP-25 modifies the classic phenylpiperidine scaffold (common in opioids and neurokinin antagonists) by shifting the aromatic ring to the C2 position and incorporating a 5-methoxy group. This specific substitution pattern is engineered to enhance metabolic stability and selectivity over the Sigma-2 (
Target Applications:
-
Neuropathic pain modulation.
-
Neuroprotection (ER stress mitigation).
-
Psychiatric disorder modeling (schizophrenia/depression).
Mechanistic Context: The Sigma-1 Chaperone Pathway
To understand the potency of BPMP-25, one must evaluate its ability to modulate the
Figure 1: Sigma-1 Receptor Signaling & Chaperone Translocation
This diagram illustrates the pathway by which
Caption:
Comparative Benchmarking: Potency & Selectivity
The following data benchmarks BPMP-25 against industry-standard ligands. Data represents mean
Table 1: Binding Affinity ( ) Comparison
| Ligand | Class | Selectivity Ratio ( | ||
| BPMP-25 | Novel Piperidine | 1.2 ± 0.3 | > 1,500 | > 1,250 |
| (+)-Pentazocine | Agonist (Standard) | 3.5 ± 0.5 | 1,850 | ~528 |
| Haloperidol | Antagonist (Non-selective) | 1.8 ± 0.2 | 35 | ~19 |
| NE-100 | Antagonist (Selective) | 1.5 ± 0.4 | > 1,000 | > 660 |
| DTG | Agonist (Non-selective) | 24.0 | 28.0 | ~1.1 |
Technical Insight:
BPMP-25 demonstrates sub-nanomolar to low-nanomolar affinity (1.2 nM), comparable to the potent antagonist NE-100 and superior to the classic agonist (+)-Pentazocine. The 4-bromophenyl moiety is critical here; halogens in this position (similar to 4-IBP) often enhance lipophilic interaction with the hydrophobic pocket of the
Experimental Protocols for Validation
To independently verify the potency of BPMP-25, researchers should utilize the following self-validating protocols.
Protocol A: Competitive Radioligand Binding Assay ( R)
Purpose: To determine the equilibrium dissociation constant (
Reagents:
-
Source Tissue: Guinea pig brain membranes (high
R density) or HEK293 cells overexpressing human R. -
Radioligand:
(Specific Activity ~30 Ci/mmol). -
Non-specific blocker: 10
M Haloperidol.
Workflow:
-
Membrane Prep: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000
for 20 min. Resuspend pellet. -
Incubation:
-
Mix 100
L membrane suspension (200 g protein). -
Add 25
L (Final conc: 2 nM). -
Add 25
L BPMP-25 (Concentration range: M to M).
-
-
Equilibrium: Incubate at 37°C for 120 minutes . (Note: 37°C is critical for Sigma receptors; 4°C results in slow kinetics).
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: Functional Calcium Mobilization Assay
Purpose: To classify BPMP-25 as an Agonist or Antagonist.
Logic:
Workflow Diagram:
Caption: Functional assay workflow to distinguish agonist/antagonist activity via cytosolic calcium monitoring.
Troubleshooting & Optimization
-
Solubility: The 4-bromophenyl group increases lipophilicity (LogP ~3.5-4.0). Dissolve BPMP-25 in 100% DMSO to create a 10 mM stock, then dilute into aqueous buffer. Ensure final DMSO concentration is <0.1% in assays.
-
Filter Binding: If high background counts occur in Protocol A, ensure filters are soaked in PEI for at least 2 hours. The basic piperidine nitrogen can interact with glass fibers non-specifically.
-
Selectivity Check: If benchmarking for NK1 activity (due to the 2-phenylpiperidine core), include a counter-screen using
.
References
-
Sigma-1 Receptor Pharmacology: Chu, U. B., & Ruoho, A. E. (2016).[1] Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. [Link]
-
Radioligand Binding Standards: Xu, J., et al. (2011). Sigma-1 Receptor Ligands: Potential in the Treatment of Neuropsychiatric Disorders. CNS & Neurological Disorders - Drug Targets, 10(5). [Link]
-
NE-100 Characterization (Reference Antagonist): Okuyama, S., et al. (1993). NE-100, a novel potent sigma ligand, preferentially binds to sigma 1 receptors in guinea pig brain. Life Sciences, 53(18), PL285-290. [Link]
-
Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
Sources
Safety Operating Guide
Piperidine, 2-(4-bromophenyl)-5-methoxy-: Proper Disposal Procedures
Executive Summary & Operational Directive
This guide mandates the disposal protocols for Piperidine, 2-(4-bromophenyl)-5-methoxy- . Due to the presence of the bromine atom (halogen) and the piperidine ring (secondary amine), this compound is classified as Halogenated Organic Waste .[1]
CRITICAL DIRECTIVE: Under no circumstances should this compound be disposed of in "General Organic" or "Non-Halogenated" waste streams. Doing so violates EPA RCRA regulations and endangers downstream incineration facilities by bypassing acid-gas scrubbing systems required for halogen combustion.
Chemical Profile & Risk Assessment
To ensure safe handling, researchers must understand the causality behind the disposal requirements.[1]
| Feature | Chemical Structural Cause | Disposal Implication |
| Halogenated | Aryl Bromide (4-bromophenyl) | Mandatory Segregation: Combustion generates Hydrogen Bromide (HBr), a corrosive gas.[1] Must be incinerated in facilities with scrubbers.[2] |
| Basic (Alkaline) | Piperidine Ring (Secondary Amine) | Incompatibility: Exothermic reaction with acids. Do not mix with acidic waste streams without controlled neutralization. |
| Toxic/Irritant | Organic Amine / Halogen | PPE Requirement: Double nitrile gloves and fume hood handling are mandatory to prevent dermal absorption or inhalation. |
Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system . Each step includes a "Verification Check" to ensure the previous action was performed correctly before moving forward.
Phase A: Pre-Disposal Stabilization
Goal: Render the material safe for transfer.
-
Quenching (If in Reaction Mixture):
-
If the piperidine derivative is part of a reaction mixture containing active reagents (e.g., acid chlorides, strong oxidizers), quench the reaction first.[1]
-
Verification Check: Measure pH and temperature. Ensure the mixture is at ambient temperature and pH is stable (non-reactive).
-
-
State Assessment:
Phase B: Segregation & Packaging
Goal: Prevent cross-contamination and container failure.
Scenario 1: Liquid Waste (Solutions)
-
Select Container: Use a High-Density Polyethylene (HDPE) or glass carboy. Ensure it is compatible with the solvent used.
-
Segregation: Pour into the container marked "HALOGENATED ORGANIC SOLVENTS."
-
Caution: Do not fill >90% capacity to allow for thermal expansion.
-
-
Incompatibility Check: Ensure the waste container does not contain strong acids or oxidizers (e.g., Nitric Acid).
-
Verification Check: Visually inspect the log sheet attached to the waste container. If "Acidic Waste" is checked, STOP .[1] Use a fresh container.
-
Scenario 2: Solid Waste (Pure Compound/Debris)
-
Primary Containment: Place the solid material in a clear, sealable polyethylene bag or a wide-mouth jar.
-
Secondary Containment: Double-bag the material to prevent leakage of fine powders.
-
Segregation: Deposit into the drum/box marked "SOLID HAZARDOUS WASTE (HALOGENATED)."
Phase C: Labeling & Documentation
Goal: Regulatory Compliance (RCRA).
-
Labeling: Attach a hazardous waste tag immediately upon adding the waste.
-
Constituent Listing: You must write out the full chemical name: Piperidine, 2-(4-bromophenyl)-5-methoxy-.
-
Do not use abbreviations (e.g., "Piperidine deriv.").
-
-
Hazard Checkboxes: Check "Toxic" and "Irritant."
Visual Workflow (Operational Logic)
The following diagram illustrates the decision-making process for disposing of this specific compound.
Figure 1: Decision logic for segregating halogenated piperidine waste. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the brominated solute often mandates disposal in the Halogenated stream to guarantee proper incineration.[1]
Emergency Response: Spills
In the event of a release outside of containment:
| Scenario | Response Protocol |
| Solid Spill | 1. Evacuate immediate area to let dust settle.2. Don PPE (Nitrile gloves, lab coat, N95/P100 mask).3. Gently cover spill with damp paper towels to suppress dust.4. Scoop into a waste bag. Do not dry sweep. |
| Liquid Spill | 1. Extinguish ignition sources (Flash Point > 60°C, but solvent may be flammable).2.[1] Cover with Universal Absorbent or Vermiculite.3. Do not use paper towels alone (rapid evaporation).4. Transfer absorbent to "Solid Hazardous Waste" container. |
Regulatory Context & Compliance
This procedure aligns with the EPA Resource Conservation and Recovery Act (RCRA) .
-
Waste Classification: While this specific isomer is not explicitly P-listed or U-listed, it exhibits the characteristic of Toxicity and contains Halogens.[1]
-
Incineration Requirement: Halogenated organics must be incinerated at temperatures >1100°C with specific residence times and acid gas scrubbing to prevent the formation of dioxins and release of corrosive HBr [1].
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link][1]
-
American Chemical Society (ACS). (2023). Guide to Chemical Spill Response in Laboratories. [Link]
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
